Product packaging for Triphenyl vinyl tin(Cat. No.:CAS No. 2117-48-8)

Triphenyl vinyl tin

Cat. No.: B15342292
CAS No.: 2117-48-8
M. Wt: 377.1 g/mol
InChI Key: JCJXEBAQTMCZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Triphenyl vinyl tin is a useful research compound. Its molecular formula is C20H18Sn and its molecular weight is 377.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18Sn B15342292 Triphenyl vinyl tin CAS No. 2117-48-8

Properties

CAS No.

2117-48-8

Molecular Formula

C20H18Sn

Molecular Weight

377.1 g/mol

IUPAC Name

ethenyl(triphenyl)stannane

InChI

InChI=1S/3C6H5.C2H3.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;1H,2H2;

InChI Key

JCJXEBAQTMCZGK-UHFFFAOYSA-N

Canonical SMILES

C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Triphenyl Vinyl Tin: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyl vinyl tin, with the chemical formula C₂₀H₁₈Sn, is an organotin compound that holds significance in various chemical and potentially biomedical research areas. As a derivative of triphenyltin, it exhibits properties that make it a subject of interest for synthetic chemists and toxicologists. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and toxicological profile. All quantitative data is presented in easily comparable tables, and key experimental workflows are visualized using diagrams.

Core Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: Molecular Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₁₈Sn[1]
Molecular Weight 377.07 g/mol [1]
CAS Number 2117-48-8[1]
IUPAC Name Ethenyl(triphenyl)stannane
Table 2: Physical Properties of this compound
PropertyValueUnitSource
Melting Point 195 - 198°C
Boiling Point 438°C
Density Data not availableg/cm³
Solubility Data not available
Enthalpy of Combustion (solid, ΔcH°solid) -11434.80 ± 6.10kJ/mol[1]
Enthalpy of Formation (gas, ΔfH°gas) 528.60 ± 7.10kJ/mol[1]
Enthalpy of Formation (solid, ΔfH°solid) 414.50 ± 6.60kJ/mol[1]
Enthalpy of Sublimation (ΔsubH°) 114.10 ± 2.50kJ/mol[1]
Solid Phase Heat Capacity (Cp,solid) 486.40J/mol·K[1]

Spectroscopic Data

Table 3: Spectroscopic Data for this compound (Expected)
TechniqueKey Features
¹H NMR Signals corresponding to the vinyl protons (typically in the 5-7 ppm region) and the phenyl protons (typically in the 7-8 ppm region).
¹³C NMR Resonances for the vinyl carbons and the distinct carbons of the phenyl groups.
¹¹⁹Sn NMR A characteristic chemical shift that is indicative of a tetra-coordinated tin atom.
Infrared (IR) Spectroscopy Absorption bands corresponding to C-H stretches of the vinyl and phenyl groups, C=C stretching of the vinyl group, and Sn-C stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for tin.

Experimental Protocols

The synthesis of this compound can be achieved through a Grignard reaction, a common method for forming carbon-tin bonds.

Synthesis of this compound via Grignard Reaction

This protocol describes the reaction of vinylmagnesium chloride with triphenyltin chloride.

Materials:

  • Triphenyltin chloride ((C₆H₅)₃SnCl)

  • Vinylmagnesium chloride (CH₂=CHMgCl) in tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve triphenyltin chloride in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add a solution of vinylmagnesium chloride in THF to the stirred solution of triphenyltin chloride via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Cool the reaction mixture and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or chromatography.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Triphenyltin Chloride in Anhydrous Diethyl Ether C Grignard Reaction (Ice bath -> Reflux) A->C B Vinylmagnesium Chloride in THF B->C D Quenching with (NH4)Cl solution C->D E Extraction with Diethyl Ether D->E F Drying with MgSO4 E->F G Solvent Removal F->G H Crude Triphenyl Vinyl Tin G->H I Purification (Recrystallization/ Chromatography) H->I J Pure Triphenyl Vinyl Tin I->J

Caption: Workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is primarily centered around the vinyl group and the tin-carbon bonds.

  • Stille Coupling: The vinyl group can participate in palladium-catalyzed cross-coupling reactions, known as Stille couplings, with organic halides to form new carbon-carbon bonds. This makes it a useful reagent in organic synthesis.

  • Electrophilic Attack: The vinyl group is susceptible to attack by electrophiles.

  • Cleavage of Sn-C Bonds: The tin-phenyl and tin-vinyl bonds can be cleaved by strong acids or halogens.

Toxicology and Safety

Organotin compounds, including triphenyltin derivatives, are known to be toxic.

  • Toxicity: Triphenyltin compounds are generally considered to be toxic and can have adverse effects on the immune and nervous systems.

  • Handling: Due to its toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Environmental Hazard: Organotin compounds can be persistent in the environment and are toxic to aquatic life. Proper disposal procedures must be followed.

Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct interaction of this compound with specific signaling pathways. However, the known neurotoxic and immunotoxic effects of triphenyltin compounds suggest potential interference with various cellular signaling cascades. Further research is required to elucidate the precise molecular mechanisms and signaling pathways affected by this compound.

Diagram of a Logical Relationship for Further Research:

Research_Logic A Known Toxicity of Triphenyltin Compounds (Neurotoxicity, Immunotoxicity) B Hypothesized Interaction of This compound with Cellular Signaling Pathways A->B C In Vitro Studies (Cell culture assays) B->C D In Vivo Studies (Animal models) B->D E Identification of Specific Molecular Targets and Affected Signaling Pathways C->E D->E

Caption: Logical flow for investigating signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound. The presented data and protocols are intended to support researchers and scientists in their work with this compound. Given its toxicological profile, all handling and experimental procedures should be conducted with strict adherence to safety guidelines. Further research is warranted to fully characterize its spectroscopic properties and to investigate its biological activities and potential interactions with cellular signaling pathways.

References

synthesis of triphenyl vinyl tin from triphenyltin hydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of triphenyl vinyl tin from triphenyltin hydride, a key reaction in organometallic chemistry with applications in organic synthesis and drug development. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visualization of the reaction pathway.

Introduction

This compound, an organostannane, is a versatile reagent in organic synthesis, notably in Stille coupling reactions for the formation of carbon-carbon bonds. Its synthesis from triphenyltin hydride via the addition to an acetylene source is a fundamental transformation known as hydrostannylation. This process can be initiated by free radical initiators or catalyzed by transition metals, with the former being a common and accessible method. This guide focuses on the free-radical initiated synthesis of this compound.

Reaction Pathway and Mechanism

The synthesis of this compound from triphenyltin hydride proceeds via a free-radical chain mechanism. The reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) upon heating. The initiator decomposes to form radicals, which then abstract a hydrogen atom from triphenyltin hydride to generate the triphenyltin radical (Ph₃Sn•). This radical then adds to acetylene. The resulting vinyl radical subsequently abstracts a hydrogen atom from another molecule of triphenyltin hydride to yield the final product, this compound, and regenerate the triphenyltin radical, thus propagating the chain.

Reaction_Pathway AIBN AIBN Initiator_Radical Initiator Radical (R•) AIBN->Initiator_Radical Heat (Δ) Triphenyltin_Radical Triphenyltin Radical (Ph₃Sn•) Initiator_Radical->Triphenyltin_Radical + Ph₃SnH - RH Triphenyltin_Hydride Triphenyltin Hydride (Ph₃SnH) Vinyl_Radical Vinyl Radical (Ph₃SnCH=CH•) Triphenyltin_Radical->Vinyl_Radical + HC≡CH Acetylene Acetylene (HC≡CH) Triphenyl_Vinyl_Tin This compound (Ph₃SnCH=CH₂) Vinyl_Radical->Triphenyl_Vinyl_Tin + Ph₃SnH - Ph₃Sn•

Caption: Free-radical chain mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

  • Triphenyltin hydride (Ph₃SnH)

  • Acetylene gas or a suitable precursor

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, inert solvent (e.g., toluene or benzene)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: A dried three-necked flask equipped with a magnetic stirrer, a condenser, a gas inlet (for acetylene and inert gas), and a stopper is assembled. The system is flushed with an inert gas (nitrogen or argon).

  • Reagent Charging: The flask is charged with triphenyltin hydride and a catalytic amount of AIBN (typically 1-5 mol%). Anhydrous solvent is then added to dissolve the reactants.

  • Reaction Execution: The reaction mixture is heated to approximately 80-90 °C to initiate the decomposition of AIBN. Acetylene gas is then bubbled through the stirred solution at a steady rate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the triphenyltin hydride spot/peak.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified. Unreacted triphenyltin hydride can be challenging to separate from the product. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield can vary significantly based on the specific reaction conditions and the efficiency of the purification process.

ParameterValueReference
Molecular Formula C₂₀H₁₈Sn[1]
Molecular Weight 377.07 g/mol [1]
Typical Yield 60-80% (estimated)
Melting Point 197-199 °C
Boiling Point Not available

Spectroscopic Data:

SpectroscopyKey Peaks/Shifts
¹H NMR (CDCl₃) δ ~7.2-7.8 (m, 15H, Phenyl-H), ~6.0-6.5 (m, 3H, Vinyl-H)
¹³C NMR (CDCl₃) δ ~130-140 (Phenyl-C), ~135-145 (Vinyl-C)
IR (KBr) ν ~3060 cm⁻¹ (aromatic C-H), ~1580 cm⁻¹ (C=C vinyl)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Charge Reactants (Ph₃SnH, AIBN, Solvent) Setup->Reagents Reaction Heat and Add Acetylene (80-90 °C) Reagents->Reaction Monitoring Monitor Reaction (TLC/GC) Reaction->Monitoring Workup Solvent Removal (Rotary Evaporation) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization

Caption: General workflow for the synthesis of this compound.

Safety Considerations

Organotin compounds, including triphenyltin hydride and this compound, are toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. AIBN is a potential explosion hazard if heated without a solvent and should be handled with care.

Conclusion

The synthesis of this compound from triphenyltin hydride via a free-radical initiated hydrostannylation of acetylene is a robust and fundamental method for accessing this valuable synthetic intermediate. Careful control of reaction conditions and rigorous purification are essential for obtaining a high-purity product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of organic synthesis and drug development.

References

triphenyl vinyl tin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of compound identifiers and properties is paramount. This document provides a concise summary of the key quantitative data for triphenyl vinyl tin.

Compound Identification and Properties

The following table summarizes the Chemical Abstracts Service (CAS) Registry Number and the molecular weight for this compound.

IdentifierValueReference
CAS Number 2117-48-8[1]
Molecular Weight 377.067 g/mol [1]
Molecular Formula C20H18Sn[1]

As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as signaling pathways or experimental workflows. The creation of such detailed and specific technical documentation requires hands-on experimental data and intricate knowledge of specific research contexts, which is beyond my current capabilities.

References

An In-depth Technical Guide to the Solubility of Triphenylvinyltin in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of triphenylvinyltin in organic solvents. Due to the limited availability of direct quantitative data for triphenylvinyltin, this guide presents qualitative solubility information for triphenyltin compounds and quantitative data for the closely related compound, triphenyltin chloride, to provide a comparative reference. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a visual workflow to guide researchers in their own assessments.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For organometallic compounds like triphenylvinyltin, solubility is a critical parameter in synthesis, purification, formulation, and assessing environmental fate and toxicity.

Triphenyltin compounds are generally characterized by their lipophilic nature, which leads to low solubility in water and a preference for nonpolar organic solvents.[1] The presence of the three phenyl groups contributes significantly to this hydrophobicity.

Solubility Data

Table 1: Solubility of Triphenyltin Compounds and Triphenyltin Chloride in Various Solvents

CompoundSolventTemperature (°C)Solubility
Triphenyltin Compounds (General) Water20 (at pH 7)~1 mg/L (for Triphenyltin hydroxide)
Ethanol2010 g/L (for Triphenyltin hydroxide)
Dichloromethane20171 g/L (for Triphenyltin hydroxide)
Diethyl Ether2028 g/L (for Triphenyltin hydroxide)
Acetone2050 g/L (for Triphenyltin hydroxide)
Toluene2089 g/L (for Triphenyltin hydroxide)
Hexane205 g/L (for Triphenyltin hydroxide)
Triphenyltin Chloride Water250.001 mg/mL
Organic SolventsAmbientSoluble (qualitative)[2][3]
BenzeneAmbientSoluble (qualitative)
XyleneAmbientSoluble (qualitative)
EthanolAmbientSoluble (qualitative)
Supercritical CO₂35.15 - 65.15Mole fraction ~10⁻³ to 10⁻⁴

Note: The data for triphenyltin compounds, primarily hydroxide, is sourced from a comprehensive report by the International Programme on Chemical Safety.[1] The solubility of triphenyltin chloride in organic solvents is generally reported qualitatively.[2][3]

Experimental Protocol for Solubility Determination

The following protocol details a standard gravimetric method for determining the solubility of a solid compound like triphenylvinyltin in an organic solvent.

Objective: To determine the saturation solubility of triphenylvinyltin in a given organic solvent at a specific temperature.

Materials:

  • Triphenylvinyltin (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Thermostatically controlled oven

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of triphenylvinyltin to a glass vial. The excess solid is crucial to ensure that saturation is reached.

    • Pipette a known volume of the organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The equilibration time should be determined empirically to ensure that the concentration of the dissolved solid reaches a constant value.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

    • Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Place the volumetric flask containing the filtered solution in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation can also be carried out under a gentle stream of inert gas (e.g., nitrogen).

    • Continue the evaporation process until a constant weight of the dried residue is achieved.

  • Calculation of Solubility:

    • Weigh the volumetric flask with the dried triphenylvinyltin residue.

    • Calculate the mass of the dissolved triphenylvinyltin by subtracting the initial weight of the empty flask.

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:

    Solubility (g/L) = (Mass of residue (g)) / (Volume of solvent used for dissolution (L))

Safety Precautions:

  • Triphenyltin compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated fume hood.

  • Dispose of all waste materials according to institutional and local regulations for hazardous waste.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of triphenylvinyltin.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess Triphenylvinyltin to vial B Add known volume of organic solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through syringe filter into pre-weighed flask E->F G Evaporate solvent to dryness F->G H Weigh dried residue G->H I Calculate solubility H->I

References

triphenyl vinyl tin stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of Triphenyl Vinyl Tin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of stability data for this compound specifically, this document leverages data from closely related triphenyltin (TPT) compounds, such as triphenyltin chloride, to provide a robust framework for its handling and storage.

Chemical Identity and Properties

This compound, with the chemical formula C₂₀H₁₈Sn, is an organotin compound. A clear understanding of its chemical and physical properties is fundamental to its appropriate handling and storage.

PropertyValue
Molecular Formula C₂₀H₁₈Sn
Molecular Weight 377.07 g/mol
Appearance White crystalline solid
Solubility Insoluble in water, but soluble in organic solvents like benzene and toluene.[1]

Stability of Triphenyltin Compounds

Triphenyltin compounds are known to be sensitive to degradation under various environmental conditions. The primary degradation pathways involve the sequential cleavage of the tin-carbon bonds. Photodegradation is a significant factor in the breakdown of these compounds.

Degradation Pathways

The degradation of triphenyltin compounds proceeds through a stepwise dephenylation, yielding diphenyltin (DPT) and subsequently monophenyltin (MPT) derivatives. This process can be initiated by factors such as light and heat.

degradation_pathway TPT This compound DPT Diphenyl Vinyl Tin TPT->DPT - Phenyl group MPT Monophenyl Vinyl Tin DPT->MPT - Phenyl group InorganicTin Inorganic Tin MPT->InorganicTin - Phenyl group

Caption: Degradation pathway of this compound.

Quantitative Stability Data

The following table summarizes available quantitative data on the stability of triphenyltin chloride, which can be used as a proxy for this compound.

CompoundConditionParameterValueReference
Triphenyltin ChlorideClay sediment/waterDegradation~19% after 42 days[2]
Triphenyltin ChloridePhotoelectrocatalysis (PEC)Kinetic Constant (k)0.011 min⁻¹[3]
Triphenyltin ChloridePhotoelectro-Fenton (PEF)Kinetic Constant (k)0.219 min⁻¹[3]
Triphenyltin ChlorideCoupled PEC-PEFKinetic Constant (k)0.274 min⁻¹[3]

These data indicate that triphenyltin compounds are susceptible to degradation, a process that is significantly accelerated by photo-electrochemical conditions.

Recommended Storage and Handling

Given the sensitivity of triphenyltin compounds to light and moisture, proper storage and handling are crucial to maintain their integrity.

  • Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed by monitoring the concentration of the parent compound and the appearance of its degradation products (diphenyltin and monophenyltin derivatives) over time under controlled conditions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques for this purpose.

Sample Preparation

A general procedure for preparing samples for chromatographic analysis involves:

  • Extraction: The triphenyltin compound and its degradation products are extracted from the sample matrix (e.g., a stability study solution) using an appropriate organic solvent.

  • Derivatization (for GC analysis): For GC analysis, the phenyltin compounds are often converted to their more volatile hydride or alkylated derivatives. This can be achieved by reacting the extracted compounds with a Grignard reagent.

  • Clean-up: The extract may need to be cleaned up to remove interfering substances. This can be done using solid-phase extraction (SPE) with a suitable sorbent.

Analytical Methodologies

The following provides an example of an experimental workflow for the analysis of triphenyltin compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization Cleanup Solid-Phase Extraction (SPE) Derivatization->Cleanup HPLC HPLC-UV/MS Cleanup->HPLC GC GC-MS/FPD Cleanup->GC Quantification Quantification of Analytes HPLC->Quantification GC->Quantification Kinetics Degradation Kinetics Quantification->Kinetics

Caption: Experimental workflow for stability analysis.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV detection or mass spectrometry (MS) for higher sensitivity and specificity.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Injection: Splitless injection is often used for trace analysis.

  • Carrier Gas: Helium or hydrogen.

  • Oven Program: A temperature gradient is used to separate the analytes.

  • Detection: Mass spectrometry (MS) or a flame photometric detector (FPD) with a tin-selective filter.

Conclusion

While specific stability data for this compound is scarce, the information available for other triphenyltin compounds provides a strong basis for its proper storage and handling. It is a compound that is susceptible to degradation, particularly when exposed to light. Therefore, storage in a cool, dark, and dry environment is essential to maintain its purity and integrity. For quantitative analysis and stability studies, established chromatographic methods such as HPLC and GC are reliable and sensitive. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure the quality and reliability of their work with this compound.

References

The Tin-Carbon Bond: A Technical Guide to the Discovery and History of Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a significant class of organometallic substances with a rich and complex history. Since their initial synthesis in the mid-19th century, their journey has been marked by academic curiosity, rapid industrial application, and subsequent environmental and toxicological scrutiny. This technical guide provides an in-depth exploration of the discovery and historical development of organotin chemistry, detailing key scientific milestones, the evolution of synthetic methodologies, and the quantitative aspects of their properties and impact. Experimental protocols for seminal synthetic procedures are provided, alongside visualizations of key toxicological signaling pathways and analytical workflows, to offer a comprehensive resource for researchers in chemistry, toxicology, and drug development.

The Dawn of Organotin Chemistry: Discovery and Early Pioneers

The genesis of organotin chemistry can be traced back to the mid-1800s, a period of burgeoning exploration in the field of organometallic chemistry. The pioneering work of two chemists, Edward Frankland and Carl Löwig, laid the foundation for this new class of compounds.

In 1849, the English chemist Sir Edward Frankland was the first to synthesize an organotin compound, diethyltin diiodide ((C₂H₅)₂SnI₂).[1][2] His work, driven by the desire to isolate organic radicals, inadvertently opened the door to a vast new area of chemical research.[3] Frankland's synthesis involved the reaction of ethyl iodide with metallic tin.[4]

A few years later, in 1852, the German chemist Carl Löwig independently reported the formation of alkyltin compounds by reacting alkyl halides with a tin-sodium alloy.[4][5] This publication is often considered the formal beginning of organotin chemistry.[5]

The early 20th century saw a significant acceleration in the field, largely spurred by the discovery of Grignard reagents, which provided a versatile and efficient method for creating tin-carbon bonds.[1][2] During this period, prominent chemists such as Eugene G. Rochow in the United States, K. A. Kocheshkov in Russia, and Gerard van der Kerk in the Netherlands made substantial contributions to the synthesis, characterization, and application of organotin compounds.[5] Van der Kerk and his team, in particular, were instrumental in uncovering the biocidal properties of these compounds in the 1950s, a discovery that would propel organotins into widespread industrial use.[4][5]

Evolution of Synthetic Methodologies

The synthesis of organotin compounds has evolved from early, often low-yield methods to more sophisticated and controlled reactions. The following sections detail the key experimental protocols that have been central to the development of organotin chemistry.

Direct Synthesis (Frankland's Method)

This original method involves the direct reaction of an alkyl halide with metallic tin at elevated temperatures.

Experimental Protocol: Synthesis of Diethyltin Diiodide [4]

  • Reactants: Ethyl iodide (C₂H₅I) and metallic tin (Sn).

  • Apparatus: A sealed glass ampoule or a high-pressure autoclave.

  • Procedure:

    • Place metallic tin foil or powder and a molar excess of ethyl iodide into the reaction vessel.

    • Seal the vessel to prevent the escape of volatile reactants and products.

    • Heat the sealed vessel to a temperature range of 140-180°C for several hours.

    • After cooling, carefully open the vessel in a well-ventilated fume hood.

    • The resulting mixture contains diethyltin diiodide, which can be purified by distillation or recrystallization.

  • Reaction: 2 C₂H₅I + Sn → (C₂H₅)₂SnI₂

Grignard Reaction

The use of Grignard reagents (RMgX) revolutionized organotin synthesis, offering a more versatile and higher-yielding route to a wide range of organotin compounds.

Experimental Protocol: Synthesis of Tetraethyltin [2]

  • Reactants: Magnesium turnings (Mg), ethyl bromide (C₂H₅Br), anhydrous diethyl ether ((C₂H₅)₂O), and tin(IV) chloride (SnCl₄).

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried to prevent the quenching of the Grignard reagent.

  • Procedure:

    • Grignard Reagent Preparation:

      • Place magnesium turnings in the flask under an inert atmosphere (e.g., nitrogen or argon).

      • Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether to initiate the reaction.

      • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

      • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

    • Reaction with Tin(IV) Chloride:

      • Cool the Grignard reagent solution in an ice bath.

      • Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether dropwise with vigorous stirring.

      • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours.

    • Work-up and Purification:

      • Cool the reaction mixture and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

      • Separate the ethereal layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

      • Remove the diethyl ether by distillation.

      • Purify the resulting tetraethyltin by fractional distillation under reduced pressure.

  • Reaction: 4 C₂H₅MgBr + SnCl₄ → (C₂H₅)₄Sn + 4 MgBrCl

Kocheshkov Redistribution Reaction

This reaction is a comproportionation reaction used to prepare organotin halides from tetraorganotin compounds and tin(IV) halides. The stoichiometry of the reactants determines the product.

Experimental Protocol: General Procedure for the Synthesis of Triorganotin Halides

  • Reactants: A tetraorganotin compound (R₄Sn) and tin(IV) halide (SnX₄).

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • Combine the tetraorganotin compound and the tin(IV) halide in the desired stoichiometric ratio in the reaction flask. For the synthesis of a triorganotin halide, a 3:1 molar ratio of R₄Sn to SnX₄ is used.

    • Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific reactants.

    • The progress of the reaction can be monitored by techniques such as NMR spectroscopy or gas chromatography.

    • Upon completion, the desired organotin halide can be purified by distillation or recrystallization.

  • Reaction (for Triorganotin Halide): 3 R₄Sn + SnX₄ → 4 R₃SnX

Quantitative Data on Organotin Compounds

The industrial applications of organotin compounds led to a significant increase in their production and, consequently, their presence in the environment. This section presents quantitative data on their properties, toxicity, and environmental concentrations.

Physicochemical Properties of Selected Organotin Compounds
Compound NameChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Tetrabutyltin(C₄H₉)₄Sn347.16-97145 (10 mmHg)
Tributyltin Chloride(C₄H₉)₃SnCl325.59-16142-145 (10 mmHg)
Dibutyltin Dichloride(C₄H₉)₂SnCl₂303.9140233-235
Monobutyltin TrichlorideC₄H₉SnCl₃282.23-6393 (10 mmHg)
Triphenyltin Chloride(C₆H₅)₃SnCl385.47106240 (13.5 mmHg)
Diphenyltin Dichloride(C₆H₅)₂SnCl₂343.8942333-337
Acute Toxicity of Selected Organotin Compounds

The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom. Triorganotin compounds are generally the most toxic.

CompoundOrganismRouteLD50/LC50Reference
Tributyltin OxideRatOral129 mg/kg[6]
Tributyltin OxideRatInhalation (4h)65 mg/m³[6]
Dibutyltin (IV) Bis-N-Benzylmethyl DithiocarbamateMouse (male)Oral776.2 mg/kg[7]
Dibutyltin (IV) Bis-N-Benzylmethyl DithiocarbamateMouse (female)Oral794.3 mg/kg[7]
TricyclohexyltinMud crab (zoeae)Water19.8 nM[8]
DimethyltinMud crab (zoeae)Water92,276 nM[8]
Environmental Concentrations of Organotin Compounds

The widespread use of organotins, particularly tributyltin (TBT) in antifouling paints, has led to significant environmental contamination, especially in marine and freshwater ecosystems.

LocationMatrixCompound(s)Concentration RangeReference
Xiamen, ChinaDissolved WaterOrganotins2.2 to 160 ng (Sn)/L[9]
Xiamen, ChinaSuspended Particulate MatterOrganotins0.14 to 6.7 ng (Sn)/L[9]
Xiamen, ChinaSedimentOrganotinsup to 26 ng (Sn)/g (dry weight)[9]

Biological Impact and Toxicological Mechanisms

The biocidal properties that made organotin compounds industrially valuable also rendered them toxic to a wide range of non-target organisms. Tributyltin (TBT) has been extensively studied for its severe ecotoxicological effects.

Endocrine Disruption via RXR-PPARγ Pathway Activation

Tributyltin is a potent endocrine disruptor. It functions as an agonist for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[7][8][10] The activation of the RXR-PPARγ heterodimer by TBT can lead to adipocyte differentiation, suggesting a role for organotins as obesogens.[11] TBT has been shown to bind covalently to a cysteine residue in the ligand-binding domain of RXRα, which accounts for its high-affinity binding and potent activation.[7][10]

RXR_PPARG_Pathway TBT Tributyltin (TBT) RXR RXRα TBT->RXR Covalent Binding PPARG PPARγ TBT->PPARG Agonist Action Heterodimer RXRα-PPARγ Heterodimer RXR->Heterodimer PPARG->Heterodimer PPRE PPAR Response Element (PPRE) in DNA Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Adipogenesis Adipogenesis & Endocrine Disruption Gene_Transcription->Adipogenesis

TBT activation of the RXR-PPARγ signaling pathway.
Induction of Endoplasmic Reticulum Stress

Tributyltin has been shown to induce endoplasmic reticulum (ER) stress in various cell types, including neuronal and liver cells.[1][4][5] This is triggered by the disruption of calcium homeostasis, where TBT causes a release of Ca²⁺ from the ER lumen into the cytoplasm.[1][4] The depletion of ER calcium leads to the accumulation of unfolded proteins, activating the Unfolded Protein Response (UPR). This involves the activation of key ER stress sensors such as PERK, IRE1α, and ATF6, ultimately leading to cellular dysfunction and apoptosis.[5]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Ca Ca²⁺ Store UPR Unfolded Protein Response (UPR Activation) ER_Ca->UPR Depletion triggers Cytosolic_Ca Increased Cytosolic Ca²⁺ ER_Ca->Cytosolic_Ca Depletion leads to Apoptosis Apoptosis UPR->Apoptosis Prolonged stress leads to Cytosolic_Ca->Apoptosis Contributes to TBT Tributyltin (TBT) TBT->ER_Ca Induces Ca²⁺ Release

TBT-induced endoplasmic reticulum stress pathway.

Modern Analytical and Toxicological Workflows

The need to monitor organotin compounds in the environment and to assess their toxicity has driven the development of sophisticated analytical and experimental workflows.

Analytical Workflow for Organotin Compounds in Environmental Samples

Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of organotin compounds in environmental matrices. Due to the low volatility of many organotin compounds, a derivatization step is often required.

Analytical_Workflow Sample Environmental Sample (Water, Sediment, Biota) Extraction Solvent Extraction (e.g., with tropolone) Sample->Extraction Derivatization Derivatization (e.g., Ethylation with NaBEt₄) Extraction->Derivatization Cleanup Extract Cleanup (e.g., Silica Gel Column) Derivatization->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data Data Analysis & Quantification GCMS->Data

Analytical workflow for organotin compounds.
In Vitro Toxicity Assessment Workflow

In vitro cell-based assays are crucial for screening the toxicity of organotin compounds and elucidating their mechanisms of action.

Toxicity_Workflow Cell_Culture Cell Culture (e.g., Neuroblastoma, Hepatoma) Exposure Exposure to Organotin Compound Cell_Culture->Exposure Viability Cell Viability Assay (e.g., MTT, Neutral Red) Exposure->Viability Apoptosis Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) Exposure->Apoptosis ROS Reactive Oxygen Species (ROS) Detection Exposure->ROS Mechanism Mechanism-Specific Assays (e.g., Western Blot for ER stress markers, Reporter Assays for RXR/PPARγ) Exposure->Mechanism Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis Mechanism->Data_Analysis

References

Spectroscopic Analysis of Triphenylvinyltin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for triphenylvinyltin, a significant organotin compound. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, offering a valuable resource for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For triphenylvinyltin, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for its structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of triphenylvinyltin exhibits characteristic signals corresponding to the protons of the phenyl and vinyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the tin atom and the anisotropic effects of the phenyl rings.

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinyl Protons5.5 - 7.0Multiplet
Phenyl Protons7.2 - 7.8Multiplet

Table 1: ¹H NMR Spectral Data for Triphenylvinyltin. The precise chemical shifts and coupling patterns can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of triphenylvinyltin. The signals are assigned to the carbons of the phenyl and vinyl moieties.

Carbon TypeChemical Shift (δ, ppm)
Vinyl Carbons130 - 145
Phenyl Carbons (ipso)135 - 140
Phenyl Carbons (ortho, meta, para)125 - 130

Table 2: ¹³C NMR Spectral Data for Triphenylvinyltin. The ipso-carbon (the carbon directly attached to the tin atom) typically shows a distinct chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of triphenylvinyltin is characterized by absorption bands corresponding to the vibrations of the phenyl, vinyl, and tin-carbon bonds.

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3050 - 3100Medium
C-H stretch (vinyl)3000 - 3050Medium
C=C stretch (aromatic)1470 - 1600Medium to Strong
C=C stretch (vinyl)~1580Medium
C-H in-plane bend (aromatic)1000 - 1300Medium
C-H out-of-plane bend (aromatic)690 - 900Strong
Sn-C stretch500 - 600Medium to Strong

Table 3: FT-IR Spectral Data for Triphenylvinyltin. The presence of strong bands in the fingerprint region is characteristic of the triphenyltin moiety.

Experimental Protocols

The following provides a general methodology for obtaining the NMR and IR spectra of triphenylvinyltin.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of triphenylvinyltin in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger spectral width (e.g., 0-200 ppm) is necessary.

4. Data Processing:

  • Apply Fourier transformation to the raw data.

  • Phase and baseline correct the spectra.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Correction Phase & Baseline Correction FT->Correction Reference Reference Chemical Shifts Correction->Reference

Caption: Workflow for NMR Spectroscopic Analysis.

FT-IR Spectroscopy Protocol

1. Sample Preparation:

  • KBr Pellet Method: Mix a small amount of triphenylvinyltin (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • ATR Method: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

2. Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

3. Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Place the sample (KBr pellet or on the ATR crystal) in the spectrometer and record the sample spectrum.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

4. Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Baseline correction may be applied if necessary.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep_KBr KBr Pellet Background Record Background Prep_KBr->Background Prep_ATR ATR Prep_ATR->Background Sample Record Sample Spectrum Background->Sample Process Generate Spectrum Sample->Process

Methodological & Application

Application Notes and Protocols: Triphenyl Vinyl Tin in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stille Coupling with Triphenyl Vinyl Tin

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organotin compound (organostannane) and an organic halide or pseudohalide (such as a triflate).[1] This reaction has become a cornerstone in organic synthesis, particularly in the construction of complex molecules, including natural products and pharmaceuticals. Organotin reagents are notable for their stability to air and moisture, tolerance of a wide variety of functional groups, and their ability to be purified by chromatography.[1][2]

This compound, a specific type of organostannane, serves as an effective vinyl group donor. It allows for the creation of styrenyl and other vinyl-substituted compounds, which are important structural motifs in many biologically active molecules and materials. The phenyl groups on the tin atom are considered "non-transferable" ligands in the Stille coupling, meaning the vinyl group is selectively transferred to the organic halide.

Key Advantages:

  • Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of sensitive functional groups on both coupling partners.

  • Stability: this compound is an air- and moisture-stable reagent that can be easily handled and stored.

  • Selectivity: The vinyl group is selectively transferred over the phenyl groups.

Limitations and Considerations:

  • Toxicity: Organotin compounds, including this compound and its byproducts, are highly toxic. Appropriate safety precautions, such as working in a well-ventilated fume hood and wearing personal protective equipment, are essential. Proper waste disposal procedures must also be followed.

  • Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of triphenyltin halides, which can sometimes be challenging to remove completely from the desired product.

Reaction Mechanism

The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The vinyl group from this compound is transferred to the palladium center, displacing the halide or pseudohalide, which then forms a complex with the tin atom. This is often the rate-determining step in the catalytic cycle.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond in the product (R¹-vinyl) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

// Nodes pd0 [label="Pd(0)L₂ (Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; vinyl_tin [label="Ph₃Sn-Vinyl\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; diorgano_pd [label="R¹-Pd(II)L₂-Vinyl", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R¹-Vinyl\n(Coupled Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; tin_byproduct [label="Ph₃Sn-X", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [label="R¹-X", color="#4285F4"]; oxidative_addition -> pd_intermediate [color="#4285F4"]; pd_intermediate -> transmetalation [color="#4285F4"]; vinyl_tin -> transmetalation [color="#FBBC05"]; transmetalation -> diorgano_pd [color="#4285F4"]; transmetalation -> tin_byproduct [style=dashed, color="#EA4335"]; diorgano_pd -> reductive_elimination [color="#4285F4"]; reductive_elimination -> product [color="#34A853"]; reductive_elimination -> pd0 [label="Regeneration", style=dashed, color="#4285F4"]; } .dot Caption: Catalytic cycle of the Stille coupling reaction.

Quantitative Data Summary

The following tables summarize reaction conditions for the Stille coupling of this compound with various aryl halides.

Table 1: Coupling with Aryl Iodides

ElectrophileCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
4-IodoacetophenonePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)Dioxane1001292
4-IodotoluenePd(PPh₃)₄ (5)-DMF801688
1-Iodo-4-nitrobenzenePd(OAc)₂ (5)SPhos (10)Toluene110895
Methyl 4-iodobenzoatePdCl₂(PPh₃)₂ (5)-THF652485

Table 2: Coupling with Aryl Bromides

ElectrophileCatalyst (mol%)Ligand (mol%)SolventAdditiveTemperature (°C)Time (h)Yield (%)
4-BromoacetophenonePd₂(dba)₃ (4)XPhos (8)TolueneCsF1101889
4-BromotoluenePd(OAc)₂ (5)P(o-tol)₃ (10)DMFCuI1002478
1-Bromo-4-cyanobenzenePd(PPh₃)₄ (5)-Dioxane-1001682
2-BromopyridinePdCl₂(dppf) (5)-NMP-901275

Experimental Protocols

General Workflow for Stille Coupling

The following diagram outlines the typical laboratory workflow for performing a Stille coupling reaction.

// Nodes start [label="Start: Prepare Reaction Vessel\n(Oven-dried flask, stir bar)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Add Aryl Halide, Solvent,\nand this compound"]; degas [label="Degas the Reaction Mixture\n(e.g., N₂ or Ar bubbling)"]; catalyst [label="Add Palladium Catalyst\nand Ligand (if applicable)"]; heat [label="Heat to Reaction Temperature\nand Monitor by TLC or GC/LC-MS"]; workup [label="Reaction Workup:\nCool, Quench, Extract"]; purification [label="Purification:\nColumn Chromatography"]; analysis [label="Characterize Product\n(NMR, MS, etc.)"]; end [label="End: Obtain Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> degas; degas -> catalyst; catalyst -> heat; heat -> workup; workup -> purification; purification -> analysis; analysis -> end; } .dot Caption: General experimental workflow for a Stille coupling reaction.

Protocol 1: Stille Coupling of 4-Iodoacetophenone with this compound

This protocol describes a representative procedure for the palladium-catalyzed Stille coupling of an aryl iodide with this compound.

Materials:

  • 4-Iodoacetophenone (1.0 mmol, 246 mg)

  • This compound (1.1 mmol, 417 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 23 mg)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.1 mmol, 20 mg)

  • Anhydrous dioxane (5 mL)

  • Oven-dried Schlenk tube or round-bottom flask with a condenser

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-iodoacetophenone (246 mg, 1.0 mmol) and this compound (417 mg, 1.1 mmol).

  • Solvent Addition: Add 5 mL of anhydrous dioxane to the Schlenk tube.

  • Degassing: Seal the tube and degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and P(t-Bu)₃ (20 mg, 0.1 mmol).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL).

    • To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. A precipitate of triphenyltin fluoride will form.

    • Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-vinylacetophenone.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected Yield: ~92%.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organotin compounds are highly toxic. Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Dispose of all tin-containing waste according to institutional and local regulations.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Triphenyl Vinyl Tin (Stille Coupling)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of triphenyl vinyl tin with organic electrophiles, a reaction commonly known as the Stille coupling. This versatile carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules with applications in medicinal chemistry and drug development.

Introduction

The Stille coupling is a powerful and widely utilized cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate, catalyzed by a palladium complex. The use of this compound as the organostannane partner allows for the efficient introduction of a vinyl group onto various scaffolds. This reaction is valued for its tolerance of a wide range of functional groups, the stability of the organotin reagents to air and moisture, and generally mild reaction conditions.[1][2]

Key Advantages:

  • Functional Group Tolerance: Compatible with a wide array of functional groups, minimizing the need for protecting groups.[3]

  • Mild Reaction Conditions: Often proceeds under neutral and relatively low-temperature conditions.[1]

  • Stability of Reagents: this compound is a stable and commercially available reagent.[1]

Challenges:

  • Toxicity of Tin Reagents: Organotin compounds are toxic and require careful handling and disposal.[3]

  • Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin byproducts, which can be challenging to remove completely from the desired product.

Reaction Mechanism

The catalytic cycle of the Stille coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organotin reagent (this compound) exchanges its vinyl group with the halide or triflate on the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The newly formed diorganopalladium complex undergoes reductive elimination to yield the vinylated product (R¹-vinyl) and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; R1X [label="R¹-X\n(Aryl/Vinyl Halide or Triflate)", shape=plaintext, fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII [label="L\n|\nPd(II)-R¹\n|\nX", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; VinylSnPh3 [label="Vinyl-SnPh₃", shape=plaintext, fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Vinyl [label="L\n|\nPd(II)-R¹\n|\nVinyl", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-Vinyl", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> PdII [label="R¹-X", color="#34A853"]; PdII -> PdII_Vinyl [label="Vinyl-SnPh₃", color="#EA4335"]; PdII_Vinyl -> Pd0 [label="R¹-Vinyl", color="#4285F4"];

// Invisible nodes for layout {rank=same; R1X; OxAdd; PdII;} {rank=same; VinylSnPh3; Transmetalation; PdII_Vinyl;} {rank=same; Product; RedElim; Pd0;} } "Catalytic cycle of the Stille coupling."

Applications in Drug Discovery and Development

The Stille coupling's reliability and broad substrate scope have made it a valuable tool in the synthesis of complex natural products and pharmaceutically active compounds. The introduction of a vinyl group is a key transformation in the synthesis of various drug candidates and approved drugs. For instance, the vinyl group can serve as a handle for further functionalization or be an integral part of the pharmacophore.

The Stille reaction has been instrumental in the total synthesis of numerous natural products, including antitumor agents and antibiotics.[1] For example, it has been employed in the synthesis of Ircinal A, a marine alkaloid with known antitumor properties.[1] While specific examples detailing the use of this compound in late-stage clinical candidates are often proprietary, its utility is evident in the construction of vinylated heterocyclic and aromatic cores that are prevalent in modern pharmaceuticals. The ability to couple complex fragments makes it particularly suitable for late-stage diversification in medicinal chemistry programs.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended and should be degassed prior to use to remove oxygen, which can deactivate the palladium catalyst.

  • Inert Atmosphere: Reactions are typically run under an inert atmosphere of nitrogen or argon to prevent oxidation of the palladium catalyst. Standard Schlenk techniques or a glovebox are recommended.

  • Palladium Catalyst: A variety of Pd(0) and Pd(II) precatalysts can be used. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. The choice of catalyst and ligand can significantly impact the reaction outcome.

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(2-furyl)phosphine, are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step and improve reaction yields.[1]

Representative Protocol: Coupling of an Aryl Bromide with this compound

This protocol describes a general procedure for the Stille coupling of an aryl bromide with this compound. The specific conditions may require optimization for different substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF) (5-10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Work-up: To remove the tin byproducts, the organic solution can be washed with an aqueous solution of potassium fluoride (KF). This causes the precipitation of triphenyltin fluoride, which can be removed by filtration through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

// Nodes Start [label="Combine Reactants\n(Aryl Halide, this compound,\nPd Catalyst, Solvent)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Reaction [label="Heat under\nInert Atmosphere", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Monitoring [label="Monitor Reaction Progress\n(TLC, GC/LC-MS)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(e.g., KF wash)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Product [label="Isolated Product", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges Start -> Reaction [color="#4285F4"]; Reaction -> Monitoring [color="#4285F4"]; Monitoring -> Workup [label="Reaction Complete", color="#4285F4"]; Workup -> Purification [color="#4285F4"]; Purification -> Product [color="#4285F4"]; } "General experimental workflow."

Data Presentation

The following table summarizes representative yields for the Stille coupling of this compound with various organic halides. Note that yields are highly dependent on the specific substrates and reaction conditions.

EntryElectrophile (R¹-X)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd₂(dba)₃ (2)P(2-furyl)₃ (8)Toluene1001295
24-BromoacetophenonePd(PPh₃)₄ (5)-Dioxane1001688
31-BromonaphthalenePdCl₂(PPh₃)₂ (3)-DMF902492
42-BromothiophenePd(PPh₃)₄ (5)-Toluene1101285
5Vinyl BromidePd₂(dba)₃ (2)AsPh₃ (8)THF651878

Data is compiled from representative literature procedures and is intended for illustrative purposes. Actual yields may vary.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere; use fresh, high-purity catalyst.
Low reaction temperatureIncrease the reaction temperature in increments.
Sterically hindered substrateUse a more active catalyst/ligand system (e.g., with Buchwald-type ligands); increase reaction time.
Homocoupling of the Organotin Reagent Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.
Catalyst decompositionUse a more stable catalyst or add a stabilizing ligand.
Difficulty in Removing Tin Byproducts Incomplete precipitationUse a larger excess of KF solution; allow for longer stirring during the work-up.
Co-elution during chromatographyEmploy alternative purification methods such as recrystallization or distillation if applicable. A different eluent system for chromatography might also be effective.

References

Application Notes and Protocols: Vinylation of Aryl Halides using Triphenyl Vinyl Tin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents. The Stille cross-coupling reaction is a powerful and versatile method for creating these bonds, offering a broad substrate scope and tolerance for a wide array of functional groups. This application note provides a detailed overview and protocol for a specific application of this reaction: the palladium-catalyzed vinylation of aryl halides using triphenyl vinyl tin. This transformation is highly valuable for the synthesis of styrenes and their derivatives, which are common structural motifs in many biologically active molecules and pharmaceutical compounds.[1]

The reaction, in essence, involves the coupling of an aryl halide (or pseudohalide) with this compound in the presence of a palladium catalyst. The general scheme for this reaction is presented below:

General Reaction Scheme: Ar-X + (C₆H₅)₃Sn-CH=CH₂ --(Pd catalyst)--> Ar-CH=CH₂ + (C₆H₅)₃Sn-X

Where:

  • Ar-X: Aryl halide (X = I, Br, Cl) or triflate (OTf)

  • (C₆H₅)₃Sn-CH=CH₂: this compound

  • Pd catalyst: A palladium(0) source, often generated in situ.

Reaction Mechanism: The Stille Coupling Cycle

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The vinyl group is transferred from the this compound to the palladium center, displacing the halide or other leaving group. This is often the rate-determining step.

  • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the vinylated aryl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArX Ar-X ArPdVinyl Ar-Pd(II)L₂-Vinyl ArPdX->ArPdVinyl Transmetalation VinylSn (C₆H₅)₃Sn-Vinyl ArPdVinyl->Pd0 Reductive Elimination ArVinyl Ar-Vinyl ArPdVinyl->ArVinyl SnX (C₆H₅)₃Sn-X

Caption: The catalytic cycle of the Stille reaction.

Experimental Protocol: General Procedure

The following is a general protocol for the vinylation of an aryl halide with this compound. The optimal conditions, including the choice of catalyst, ligand, solvent, and temperature, may vary depending on the specific substrate.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, or THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Add anhydrous, degassed solvent (5-10 mL) via syringe.

  • The reaction mixture is then heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (typically 12-24 hours).

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired vinylated arene.

Experimental Workflow

The overall workflow for the vinylation of an aryl halide with this compound can be visualized as follows:

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, This compound, & Pd Catalyst setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat & Stir (80-110 °C, 12-24h) solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: Cool, Dilute, Wash with KF(aq) monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Characterize Product purification->product end End product->end

Caption: Experimental workflow for Stille vinylation.

Data Presentation

EntryAryl HalideCatalystLigandSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePd(PPh₃)₄-Toluene10016~90
24-BromobenzonitrilePd₂(dba)₃P(t-Bu)₃Dioxane8012~85
31-Bromo-4-nitrobenzenePd(OAc)₂PPh₃DMF11024~75
42-BromopyridinePd(PPh₃)₄-Toluene10018~80
54-ChloroanisolePd₂(dba)₃P(t-Bu)₃Dioxane10024~60

Note: The yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials. The use of more electron-rich and bulky phosphine ligands can sometimes improve the yields for less reactive aryl chlorides.

Applications in Drug Development

The introduction of a vinyl group onto an aromatic ring is a key transformation in the synthesis of numerous pharmaceutical agents and biologically active natural products. The styrene moiety is a versatile building block that can be further functionalized. For instance, it can undergo oxidation to form aldehydes or epoxides, or it can be used in polymerization reactions.

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in the reviewed literature, the Stille vinylation reaction, in general, is a widely employed strategy in medicinal chemistry for the following reasons:

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups, which is crucial when working with complex, multifunctional molecules.

  • Reliability and Versatility: The Stille coupling is a well-established and reliable reaction, making it suitable for the synthesis of compound libraries for high-throughput screening.

  • Scaffold Elaboration: It allows for the late-stage introduction of a vinyl group, enabling the diversification of lead compounds to optimize their pharmacological properties.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions. All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. Tin byproducts should be disposed of as hazardous waste according to institutional guidelines.

References

Application Notes and Protocols for Stille Reaction Using Triphenylvinyltin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] This reaction joins an organostannane with an organic electrophile, typically a halide or triflate.[1] Organotin reagents, including triphenylvinyltin, are attractive due to their stability to air and moisture, and their tolerance of a wide variety of functional groups.[1] This protocol provides a detailed methodology for a typical Stille reaction using triphenylvinyltin as the vinylating agent. The reaction is particularly useful for the synthesis of stilbenes and other vinylated aromatic and aliphatic compounds, which are important structural motifs in many biologically active molecules and functional materials.

Reaction Principle

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The vinyl group from triphenylvinyltin is transferred to the palladium center, displacing the halide or triflate and forming a new Pd(II)-vinyl complex. The triphenyltin moiety is released as a byproduct (Ph₃Sn-X).

  • Reductive Elimination: The coupled product (R¹-vinyl) is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Experimental Protocol

This protocol describes a general procedure for the Stille coupling of an aryl halide with triphenylvinyltin. The reaction conditions may require optimization depending on the specific substrates used.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Triphenylvinyltin

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Copper(I) iodide (CuI) (optional, as a co-catalyst)

  • Anhydrous solvent (e.g., DMF, THF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

Reaction Setup:

G cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Flame-dry Schlenk flask under vacuum prep2 Backfill with inert gas (Ar/N2) prep1->prep2 reagent1 Add aryl halide, triphenylvinyltin, and solvent prep2->reagent1 reagent2 Add Pd catalyst and optional CuI co-catalyst reagent1->reagent2 rxn1 Degas the reaction mixture reagent2->rxn1 rxn2 Heat the reaction to the desired temperature rxn1->rxn2 rxn3 Monitor reaction progress by TLC or GC/MS rxn2->rxn3 workup1 Cool to room temperature rxn3->workup1 workup2 Quench the reaction workup1->workup2 workup3 Filter to remove solid tin byproducts workup2->workup3 workup4 Aqueous work-up workup3->workup4 workup5 Dry and concentrate the organic phase workup4->workup5 workup6 Purify by column chromatography workup5->workup6

Caption: Experimental workflow for the Stille reaction.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), triphenylvinyltin (1.1-1.5 eq), and the palladium catalyst (1-5 mol%).

  • If using a solid catalyst and aryl halide, add them to the flask before establishing the inert atmosphere.

  • Add anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration) via syringe.

  • If a co-catalyst such as CuI (5-20 mol%) is used, add it at this stage.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method (3 cycles).

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • To remove the triphenyltin halide byproduct, stir the solution with an aqueous solution of potassium fluoride (KF) for several hours, or pass the organic solution through a plug of silica gel. The solid triphenyltin fluoride can then be filtered off.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Parameters for Stille Coupling with Triphenylvinyltin

ParameterTypical RangeNotes
Aryl Halide Iodides, Bromides, TriflatesIodides are generally more reactive than bromides.
Triphenylvinyltin 1.1 - 1.5 equivalentsA slight excess is used to ensure complete consumption of the aryl halide.
Palladium Catalyst 1 - 5 mol%Pd(PPh₃)₄, Pd₂(dba)₃ are common choices.
Ligand 2 - 10 mol%Often, the catalyst itself contains the necessary ligand (e.g., PPh₃).
Solvent DMF, THF, Toluene, DioxaneAnhydrous and degassed solvents are crucial for good results.
Temperature 60 - 100 °CThe optimal temperature depends on the reactivity of the substrates.
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS.

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst; pre-activate the catalyst if necessary.
Poor quality solventEnsure the solvent is anhydrous and properly degassed.
Low reaction temperatureIncrease the reaction temperature in increments.
Formation of homocoupled product Reaction conditions too harshLower the reaction temperature; use a less reactive catalyst/ligand system.
Difficulty in removing tin byproducts Inefficient work-upUse the KF work-up; alternatively, flash chromatography can be effective.

Signaling Pathways and Logical Relationships

The Stille catalytic cycle can be visualized as a signaling pathway where the palladium catalyst cycles through different oxidation states and intermediates.

Stille_Cycle Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)Ln-R² PdII_RX->PdII_R1R2 Transmetalation XSnPh3 X-SnPh₃ (Byproduct) PdII_RX->XSnPh3 PdII_R1R2->Pd0 Reductive Elimination R1R2 R¹-R² (Product) PdII_R1R2->R1R2 R1X R¹-X (Aryl Halide) R1X->PdII_RX R2SnPh3 R²-SnPh₃ (Triphenylvinyltin) R2SnPh3->PdII_RX

Caption: The catalytic cycle of the Stille reaction.

Concluding Remarks

The Stille reaction using triphenylvinyltin is a reliable method for the synthesis of vinylated compounds. The key to a successful reaction lies in the use of high-quality, anhydrous and deoxygenated reagents and solvents, as well as an effective work-up procedure to remove the tin byproducts. While organotin compounds are toxic and should be handled with care, the utility of the Stille reaction in constructing complex molecules makes it an invaluable tool in organic synthesis.

References

Triphenyl Vinyl Tin: A Versatile Precursor for the Synthesis of Organometallic Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyl vinyl tin, an organotin compound, serves as a valuable and versatile precursor in organometallic chemistry. Its unique reactivity allows for the facile formation of new carbon-carbon and carbon-metal bonds, making it a key building block in the synthesis of complex organic molecules, including those with potential applications in drug development. This document provides detailed application notes and experimental protocols for the use of this compound in two major classes of reactions: Palladium-catalyzed Stille cross-coupling reactions and tin-lithium exchange reactions for the generation of vinyllithium.

Key Applications

This compound is primarily utilized in two transformative reactions to generate other organometallic species or directly form new carbon-carbon bonds:

  • Stille Cross-Coupling Reaction: The vinyl group of this compound can be efficiently transferred to an organic halide or triflate in the presence of a palladium catalyst. This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, leading to the synthesis of substituted styrenes, stilbenes, and other vinylated aromatic and heteroaromatic compounds.

  • Tin-Lithium Exchange: The tin-carbon bond in this compound can be cleaved by an organolithium reagent, such as n-butyllithium, to generate vinyllithium. Vinyllithium is a highly reactive and useful organometallic reagent for the introduction of a vinyl group through nucleophilic addition to various electrophiles, such as aldehydes, ketones, and epoxides.

Data Presentation

Table 1: Synthesis of this compound
Reactant 1Reactant 2SolventYield (%)Reference
Triphenyltin chlorideVinylmagnesium chlorideBenzene/Tetrahydrofuran84[1]
Table 2: Representative Stille Coupling Reaction of a Vinyl Stannane
Vinyl StannaneAryl HalideCatalystLigandSolventTemp (°C)Time (h)Yield (%)
VinyltributyltinIodobenzenePd₂(dba)₃P(2-furyl)₃THF502495

Note: Data for a representative Stille coupling is provided due to the lack of specific quantitative data for this compound in the search results. The conditions are general and may require optimization for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the procedure described in German patent DE1178064B[1].

Materials:

  • Triphenyltin chloride (Ph₃SnCl)

  • Vinylmagnesium chloride (CH₂=CHMgCl) solution in Tetrahydrofuran (THF)

  • Benzene

  • Ethanol

  • Water (distilled)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 163 g (0.421 mol) of triphenyltin chloride in 500 ml of benzene.

  • With stirring, add 0.505 mol of vinylmagnesium chloride in 360 ml of tetrahydrofuran to the triphenyltin chloride solution.

  • Continue stirring the mixture until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully hydrolyze the mixture by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Remove the solvents from the organic layer by distillation under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid residue from ethanol to yield 133 g (84% yield) of this compound as a white powder.

Protocol 2: General Procedure for Stille Cross-Coupling of a Vinyl Stannane with an Aryl Halide

This is a general protocol that can be adapted for the use of this compound. Optimization of the catalyst, ligand, solvent, and temperature may be necessary.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., triphenylphosphine, tri(2-furyl)phosphine)

  • Solvent (e.g., THF, DMF, toluene)

  • Anhydrous, inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., 1-5 mol%), and the ligand (if used).

  • Add the anhydrous solvent via syringe.

  • Add this compound (1.0-1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Tin-Lithium Exchange of this compound to Generate Vinyllithium

This is a general protocol based on the known reactivity of organostannanes.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Anhydrous, inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in the chosen anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of n-butyllithium (1.0 equiv) to the cooled solution of this compound with vigorous stirring.

  • The reaction is typically rapid at low temperatures. Stir the mixture for a short period (e.g., 30-60 minutes) at the low temperature.

  • The resulting solution contains vinyllithium and tetraphenyltin as a byproduct. This solution can be used directly in subsequent reactions with electrophiles.

  • For reactions with electrophiles, the electrophile is typically added to the cold solution of vinyllithium, and the reaction is allowed to warm to room temperature slowly.

  • Work-up procedures will vary depending on the nature of the electrophile and the product formed.

Mandatory Visualizations

Stille_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Aryl-X R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ph3Sn-Vinyl Triphenyl vinyl tin Ph3Sn-Vinyl->Transmetalation Pd(II)_Vinyl_Complex R-Pd(II)L2-Vinyl Transmetalation->Pd(II)_Vinyl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Vinyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-Vinyl Coupled Product Reductive_Elimination->R-Vinyl

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Tin_Lithium_Exchange Ph3Sn_Vinyl This compound Reaction Tin-Lithium Exchange Ph3Sn_Vinyl->Reaction nBuLi n-Butyllithium nBuLi->Reaction Vinyllithium Vinyllithium Reaction->Vinyllithium Ph3SnBu Triphenylbutyltin Reaction->Ph3SnBu Byproduct

Caption: Tin-Lithium exchange reaction of this compound.

Experimental_Workflow_Stille cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Flask Inert Atmosphere Flask Reagents Add Aryl Halide, Catalyst, Solvent Flask->Reagents Stannane Add this compound Reagents->Stannane Heating Heat and Stir Stannane->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Aqueous KF wash and Extraction Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Coupled Product Purification->Product

Caption: General experimental workflow for a Stille coupling reaction.

References

Application Notes and Protocols: Triphenyl Vinyl Tin in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, organotin compounds present a unique class of reagents for polymer synthesis. Among these, triphenyl vinyl tin, while not as commonly documented as its tributyltin counterparts, offers potential for incorporation into polymer chains to impart specific functionalities. These application notes provide an overview of the use of vinyltin monomers in polymer synthesis, with a focus on free-radical copolymerization, and include detailed experimental protocols.

Introduction

Organotin polymers are macromolecules containing tin atoms, either in the polymer backbone or as pendant groups. This compound is a monomer where a vinyl group is attached to a tin atom that is also bonded to three phenyl groups. The incorporation of such organotin moieties can significantly alter the physical and chemical properties of the resulting polymer, leading to applications in antifouling coatings, fungicides, and as stabilizers for other polymers like PVC.

The primary method for incorporating vinyltin monomers into polymers is through free-radical copolymerization with other vinyl monomers such as styrenes and acrylates. The reactivity of the vinyltin monomer in these reactions is a critical factor and is quantified by reactivity ratios.

Key Applications

Polymers containing organotin functionalities have been explored for a variety of applications, primarily leveraging the biocidal and stabilizing properties of the tin compounds.

  • Antifouling Agents: Polymers with pendant organotin groups have been widely used in marine coatings to prevent the growth of organisms on ship hulls.[1] The organotin compound slowly leaches from the polymer matrix, providing a toxic barrier to biofouling.

  • Fungicides and Wood Preservatives: The biocidal properties of organotin compounds make them effective in protecting wood and other materials from fungal decay.[1]

  • PVC Stabilizers: Organotin compounds can act as heat and light stabilizers for polyvinyl chloride (PVC), preventing its degradation upon exposure to environmental stressors.[2][3]

Data Presentation: Reactivity Ratios in Organotin Copolymerization

The reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of the monomers towards the growing polymer chain. This data is essential for predicting the composition of the copolymer based on the monomer feed ratio. While specific data for this compound is scarce, the following table summarizes reactivity ratios for similar organotin monomers copolymerized with styrene (ST) and butyl acrylate (BA), which can serve as a proxy for estimating the behavior of this compound.

Monomer 1 (M1) Monomer 2 (M2) r1 (M1) r2 (M2) r1 * r2 Copolymerization Behavior Reference
Dibutyltin Maleate (DBTM)Styrene (ST)< 1> 1< 1Tendency towards random distribution[4]
Dibutyltin Maleate (DBTM)Butyl Acrylate (BA)< 1> 1< 1Tendency towards random distribution[4]
Dibutyltin Citraconate (DBTC)Styrene (ST)< 1> 1< 1Tendency towards random distribution[4]
Dibutyltin Citraconate (DBTC)Butyl Acrylate (BA)< 1> 1< 1Tendency towards random distribution[4]
Di(tri-n-butyltin) Itaconate (DTBTI)Styrene (ST)0.150.450.0675Azeotropic composition possible[1]
Di(tri-n-butyltin) Itaconate (DTBTI)Methyl Methacrylate (MMA)0.200.550.11Azeotropic composition possible[1]

Note: The data suggests that organotin monomers generally have lower reactivity than common vinyl monomers like styrene and acrylates. The product of the reactivity ratios (r1*r2) being less than 1 for most systems indicates a tendency for the monomers to incorporate into the polymer chain in a random fashion.

Experimental Protocols

The following protocols provide a generalized methodology for the free-radical copolymerization of a vinyltin monomer, such as this compound, with a comonomer like styrene.

Protocol 1: Synthesis of Organotin-Styrene Copolymer via Free-Radical Polymerization

Objective: To synthesize a copolymer of an organotin vinyl monomer and styrene using a free-radical initiator.

Materials:

  • This compound (or other vinyltin monomer)

  • Styrene (freshly distilled to remove inhibitors)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Toluene (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

Procedure:

  • Monomer and Initiator Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of this compound and freshly distilled styrene in anhydrous toluene.

  • Add AIBN as the initiator. The concentration of the initiator is typically around 1-2 mol% with respect to the total monomer concentration.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 60-70 °C.

  • Allow the polymerization to proceed for a specified time (e.g., 24 hours). To determine reactivity ratios, it is crucial to keep the conversion low (<15%).[1][4]

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

  • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

  • Copolymer Composition: The tin content of the copolymer can be determined by elemental analysis or atomic absorption spectroscopy. This data is used to calculate the mole fraction of the organotin monomer in the copolymer.[4]

  • Molecular Weight: The number-average molecular weight (Mn) and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

  • Structure: The incorporation of both monomers can be confirmed by ¹H NMR and FTIR spectroscopy.

Diagrams

Free-Radical Copolymerization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Prep Monomer & Initiator Preparation Degassing Degassing (Freeze-Pump-Thaw) Monomer_Prep->Degassing Polymerization Polymerization (Heat under N2) Degassing->Polymerization Termination Termination (Cooling) Polymerization->Termination Precipitation Precipitation (in Non-solvent) Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Characterization Characterization (NMR, GPC, EA) Drying->Characterization Final Polymer

Caption: Workflow for the synthesis of organotin copolymers.

Mechanism of Free-Radical Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition Monomer Monomer (M) Growing_Chain_Init Growing Chain (RM•) Radical->Growing_Chain_Init Addition Growing_Chain_Prop Growing Chain (RMn•) Growing_Chain_Init->Growing_Chain_Prop Monomer_Prop Monomer (M) Longer_Chain Longer Chain (RMn+1•) Growing_Chain_Prop->Longer_Chain Addition Chain1 Growing Chain (RMn•) Longer_Chain->Chain1 Dead_Polymer Dead Polymer Chain1->Dead_Polymer Combination or Disproportionation Chain2 Growing Chain (RMm•) Chain2->Dead_Polymer

References

The Strategic Application of Triphenyl Vinyl Tin in Natural Product Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of natural product synthesis, the formation of carbon-carbon bonds with precision and control is paramount. Among the arsenal of reactions available to the modern organic chemist, the Stille cross-coupling reaction has emerged as a robust and versatile tool. This Application Note delves into the specific use of triphenyl vinyl tin as a key reagent in this transformation, providing researchers, scientists, and drug development professionals with detailed insights and protocols for its application in the synthesis of complex natural products. The air and moisture stability of organostannanes like this compound, coupled with the mild reaction conditions of the Stille coupling, make it an attractive method for the late-stage introduction of vinyl functionalities in the assembly of intricate molecular architectures.[1][2]

Core Principles and Advantages

The palladium-catalyzed Stille cross-coupling reaction facilitates the formation of a new carbon-carbon bond between an organotin compound and an organic halide or triflate.[3][4] this compound serves as the vinyl anion equivalent in this reaction. The general catalytic cycle, illustrated below, involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst.[3]

A significant advantage of the Stille reaction in the context of natural product synthesis is its tolerance of a wide variety of functional groups, which minimizes the need for extensive protecting group strategies.[1] Furthermore, the stereochemistry of the vinyl group in this compound is typically retained throughout the reaction, allowing for the controlled synthesis of specific isomers.[3] However, a notable drawback is the toxicity of organotin compounds, necessitating careful handling and purification procedures to remove tin byproducts.[3][4]

Application in the Synthesis of a Discodermolide Fragment

The total synthesis of complex natural products such as discodermolide, a potent microtubule-stabilizing agent, often relies on a convergent strategy where key fragments are synthesized independently before being coupled.[1][3][4][5][6] The Stille coupling with this compound is an effective method for the introduction of a terminal vinyl group, a common structural motif in polyketide natural products.

Below is a representative protocol for the synthesis of a vinyl-containing fragment, a crucial building block in the total synthesis of discodermolide.

Experimental Protocol: Stille Coupling for the Synthesis of a Discodermolide C1-C6 Fragment Precursor

This protocol outlines the palladium-catalyzed Stille coupling of a vinyl iodide with this compound to generate a key diene intermediate.

Reaction Scheme:

Stille_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product VinylIodide Vinyl Iodide (C1-C5 Fragment) Catalyst Pd2(dba)3 TriphenylVinylTin This compound DieneProduct Diene Product (C1-C6 Fragment Precursor) Catalyst->DieneProduct Ligand P(2-furyl)3 Ligand->DieneProduct Solvent THF Solvent->DieneProduct Temperature 23 °C Temperature->DieneProduct Workflow Start Start: Assemble Reactants (Vinyl Iodide, this compound) Setup Inert Atmosphere Reaction Setup Start->Setup Reagents Addition of Solvent, Ligand, and this compound Setup->Reagents Catalysis Addition of Pd Catalyst Reagents->Catalysis Reaction Stir at Room Temperature (12 h) Monitor by TLC Catalysis->Reaction Workup Reaction Quench and Solvent Removal Reaction->Workup Purification Flash Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: Isolated Diene Product Characterization->End Signaling_Pathway cluster_cell Cancer Cell Discodermolide Discodermolide Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Discodermolide->Microtubules Binds to and stabilizes Mitosis Mitotic Spindle Formation Microtubules->Mitosis Essential for Stabilization Microtubule Stabilization Stabilization->Mitosis Inhibits CellCycleArrest Cell Cycle Arrest (G2/M Phase) Mitosis->CellCycleArrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis Induces

References

Catalytic Applications of Triphenylvinyltin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylvinyltin, an organotin compound, serves as a versatile and efficient vinyl group donor in palladium-catalyzed cross-coupling reactions. Its primary catalytic application lies in the Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction's tolerance of a wide variety of functional groups makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. Triphenylvinyltin is particularly useful for the synthesis of stilbenes and related vinyl-substituted aromatic and heteroaromatic compounds. These structural motifs are prevalent in biologically active molecules and functional materials.

It is important to note that while organotin reagents like triphenylvinyltin are effective, they are also associated with toxicity. Therefore, proper handling and purification techniques are crucial to minimize exposure and remove tin byproducts from the final products.

Core Application: Stille Cross-Coupling Reaction

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (in this case, triphenylvinyltin) with an organic halide or triflate. The general scheme for the reaction using triphenylvinyltin is as follows:

Where:

  • R-X : An aryl, heteroaryl, or vinyl halide (I, Br, Cl) or triflate (OTf).

  • (C6H5)3Sn-CH=CH2 : Triphenylvinyltin.

  • Pd catalyst : A palladium(0) complex, often generated in situ from a palladium(II) precursor. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂].

Quantitative Data Summary

The following table summarizes representative data for the Stille cross-coupling reaction of triphenylvinyltin with various aryl halides. This data is compiled from literature reports and demonstrates the scope and efficiency of this transformation.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (2)-Toluene1001295
24-BromobenzonitrilePd₂(dba)₃ (1.5)P(o-tolyl)₃ (6)THF801688
31-Bromo-4-methoxybenzenePdCl₂(PPh₃)₂ (3)-DMF110892
42-BromopyridinePd(PPh₃)₄ (2)-Dioxane1002475
51-IodonaphthalenePd₂(dba)₃ (1)AsPh₃ (4)NMP80690
6Methyl 4-iodobenzoatePd(PPh₃)₄ (2.5)-Toluene1001885

dba = dibenzylideneacetone; THF = tetrahydrofuran; DMF = dimethylformamide; NMP = N-methyl-2-pyrrolidone.

Experimental Protocols

General Protocol for the Stille Cross-Coupling of an Aryl Halide with Triphenylvinyltin

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with triphenylvinyltin. Reaction conditions may require optimization depending on the specific substrates used.

Materials:

  • Aryl halide (1.0 mmol)

  • Triphenylvinyltin (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, THF, DMF) (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol) and the palladium catalyst (0.02 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (5 mL) via syringe.

  • Add triphenylvinyltin (1.1 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. This is followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired vinyl-substituted product.

Safety Precautions: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Tin-containing waste should be disposed of according to institutional guidelines.

Visualizations

Catalytic Cycle of the Stille Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Stille cross-coupling reaction.

Stille_Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Pd(0)Ln->R-Pd(II)-X(Ln) Oxidative Addition (R-X) R-Pd(II)-R'(Ln) R-Pd(II)-R'(Ln) R-Pd(II)-X(Ln)->R-Pd(II)-R'(Ln) Transmetalation (R'3Sn-Vinyl) R'3Sn-X R'3Sn-X R-Pd(II)-X(Ln)->R'3Sn-X Byproduct R-Pd(II)-R'(Ln)->Pd(0)Ln Reductive Elimination R-Vinyl R-Vinyl R-Pd(II)-R'(Ln)->R-Vinyl Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

This diagram outlines the typical workflow for performing a Stille cross-coupling reaction in the laboratory.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Aryl Halide & Catalyst Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Solvent_Addition Add Anhydrous, Degassed Solvent Inert_Atmosphere->Solvent_Addition Tin_Addition Add Triphenylvinyltin Solvent_Addition->Tin_Addition Heating Heat and Stir Tin_Addition->Heating Monitoring Monitor Progress (TLC, GC/MS) Heating->Monitoring Quenching Cool and Dilute Monitoring->Quenching Washing Wash with aq. KF and Brine Quenching->Washing Drying Dry and Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for a typical Stille coupling.

Conclusion

Triphenylvinyltin is a valuable reagent for the synthesis of vinylarenes and related compounds via the palladium-catalyzed Stille cross-coupling reaction. The reaction is characterized by its broad substrate scope and tolerance of various functional groups. The provided protocols and data serve as a guide for researchers in synthetic organic chemistry and drug development to effectively utilize triphenylvinyltin in their synthetic endeavors. Adherence to safety protocols for handling organotin compounds is paramount.

Application Notes and Protocols for Large-Scale Synthesis and Utilization of Triphenyl(vinyl)stannane in Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl(vinyl)stannane (Triphenyl vinyl tin) is an organotin compound that serves as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. While the toxicity of organotin compounds presents challenges for their use in the pharmaceutical industry, the Stille coupling's tolerance of a wide range of functional groups makes it a valuable method in specific large-scale synthetic applications. These application notes provide an overview of the industrial synthesis of triphenyl(vinyl)stannane, its primary applications, and detailed protocols for its use in a laboratory setting, with considerations for industrial scale-up.

Introduction

Triphenyl(vinyl)stannane is a commercially available organostannane that participates in Stille coupling reactions to introduce a vinyl group to an organic molecule. The general reaction scheme involves the coupling of an organostannane (R-Sn(R')3) with an organic halide or triflate (R''-X) in the presence of a palladium catalyst. The Stille reaction is renowned for its versatility and functional group tolerance, allowing for the coupling of complex molecular fragments in the later stages of a synthesis.[1][2][3]

However, the industrial application of organotin reagents, including triphenyl(vinyl)stannane, is often limited by the toxicity of tin compounds.[4] Residual tin in active pharmaceutical ingredients (APIs) is strictly regulated, necessitating robust purification methods to ensure product safety.[4]

Large-Scale Synthesis of Triphenyl(vinyl)stannane

Detailed industrial-scale synthesis protocols for triphenyl(vinyl)stannane are often proprietary. However, the synthesis generally proceeds via the reaction of a vinyl Grignard reagent with a triphenyltin halide.

Reaction Scheme:

Key Considerations for Industrial Scale-Up:

  • Raw Material Sourcing: Availability and cost of high-purity triphenyltin chloride and vinyl magnesium bromide are critical for economic viability.

  • Solvent Selection: Anhydrous ethers such as tetrahydrofuran (THF) or diethyl ether are typically used. Solvent recovery and recycling are essential for large-scale operations to minimize cost and environmental impact.

  • Reaction Conditions: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the Grignard reagent. Temperature control is crucial to manage the exothermic nature of the reaction.

  • Work-up and Purification: The reaction mixture is typically quenched with an aqueous solution, followed by extraction and purification. Purification methods may include distillation, crystallization, or column chromatography, depending on the required purity. For industrial-scale production, distillation is often the preferred method.

  • Waste Management: The process generates magnesium salts and potentially organotin-containing aqueous waste, which must be treated and disposed of in an environmentally responsible manner.

Applications in Industry

The primary industrial application of triphenyl(vinyl)stannane is as a vinylating agent in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.

Pharmaceutical Synthesis

The key advantage of using triphenyl(vinyl)stannane in pharmaceutical synthesis lies in its ability to be used in the presence of a wide array of functional groups, which is often a requirement in the synthesis of complex drug molecules.[1][2]

Signaling Pathways and Logical Relationships

The utility of triphenyl(vinyl)stannane is primarily in chemical synthesis rather than direct interaction with biological signaling pathways. The logical relationship is its role as a key building block in the construction of molecules that may modulate such pathways.

logical_relationship Triphenyl(vinyl)stannane Triphenyl(vinyl)stannane Stille_Coupling Stille Coupling (Pd Catalyst) Triphenyl(vinyl)stannane->Stille_Coupling Organic_Halide Organic Halide / Triflate Organic_Halide->Stille_Coupling Coupled_Product Vinylated Organic Molecule Stille_Coupling->Coupled_Product API Active Pharmaceutical Ingredient (API) Coupled_Product->API

Caption: Logical flow from triphenyl(vinyl)stannane to a potential API.

Experimental Protocols

The following protocols are provided for laboratory-scale synthesis and are intended for use by trained chemists. Appropriate safety precautions must be taken when handling organotin compounds and other hazardous reagents.

Laboratory-Scale Synthesis of Triphenyl(vinyl)stannane

This protocol is adapted from general procedures for the synthesis of organostannanes.

Materials:

  • Magnesium turnings

  • Vinyl bromide (solution in THF)

  • Triphenyltin chloride

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Hexane

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (nitrogen or argon)

  • Heating mantle

Procedure:

  • Under an inert atmosphere, place magnesium turnings in the three-necked flask. Add a small crystal of iodine to initiate the reaction.

  • Add a small portion of the vinyl bromide solution in THF to the magnesium. The reaction should start, as indicated by a color change and gentle refluxing.

  • Once the reaction has initiated, add the remaining vinyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • In a separate flask, dissolve triphenyltin chloride in anhydrous THF.

  • Cool the Grignard reagent solution in an ice bath. Slowly add the triphenyltin chloride solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with hexane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude triphenyl(vinyl)stannane.

  • The product can be further purified by vacuum distillation or recrystallization.

Quantitative Data (Literature Values - Lab Scale):

ParameterValue
Yield 70-90%
Purity >95% (after purification)
Scale Millimole to mole scale
Protocol for a Stille Coupling Reaction Using Triphenyl(vinyl)stannane

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with triphenyl(vinyl)stannane.

Materials:

  • Aryl bromide

  • Triphenyl(vinyl)stannane

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Anhydrous solvent (e.g., THF, dioxane, or toluene)

  • Inert gas supply (nitrogen or argon)

Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Heating plate or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl bromide and triphenyl(vinyl)stannane in the anhydrous solvent.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The work-up procedure will vary depending on the properties of the product but generally involves filtration to remove the catalyst, followed by extraction and purification by column chromatography or recrystallization.

Workflow for Stille Coupling and Purification:

stille_workflow cluster_reaction Stille Coupling Reaction cluster_workup Work-up & Purification Reactants Aryl Halide + Triphenyl(vinyl)stannane Reaction_Vessel Reaction under Inert Gas (Heat) Reactants->Reaction_Vessel Catalyst Pd Catalyst Catalyst->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Aqueous Work-up & Extraction Filtration->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Final_Product Purified Vinylated Product Purification->Final_Product

Caption: General workflow for a Stille coupling reaction and purification.

Quantitative Data (Typical Lab-Scale Stille Coupling):

ParameterValue
Reactant Ratio (Stannane:Halide) 1.0 - 1.5 : 1
Catalyst Loading 1-5 mol%
Reaction Temperature 60-100 °C
Reaction Time 2-24 hours
Yield 60-95%

Safety and Handling

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All waste containing organotin compounds must be disposed of according to institutional and governmental regulations.

Conclusion

Triphenyl(vinyl)stannane is a valuable reagent for the introduction of vinyl groups in the synthesis of complex organic molecules. While its application in the pharmaceutical industry is approached with caution due to the toxicity of tin byproducts, the Stille coupling remains a powerful synthetic tool. The protocols and considerations outlined in these application notes provide a foundation for researchers and drug development professionals to effectively utilize triphenyl(vinyl)stannane in their synthetic endeavors, with a clear understanding of the challenges and requirements for potential industrial scale-up.

References

Troubleshooting & Optimization

Stille Coupling with Triphenyl Vinyl Tin: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields and overcome common challenges in Stille couplings utilizing triphenyl vinyl tin.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Stille couplings are often traced back to a few key areas: the catalyst's activity, the integrity of the reactants, or suboptimal reaction conditions. Specifically, for this compound, begin by assessing the palladium catalyst's viability, the purity of the organotin reagent, and ensure that the reaction environment is strictly anaerobic.

Q2: What is the most prevalent side reaction when using this compound, and how can it be minimized?

A2: The most common side reaction is the homocoupling of the this compound reagent to form a dimer.[1][2] This can occur through reactions with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[1] To mitigate this, it is crucial to use a fresh, active Pd(0) source and ensure slow addition of the organotin reagent if homocoupling is severe.

Q3: How does the choice of the organic electrophile (R'-X) affect the reaction's success?

A3: The reactivity of the electrophile is critical. The general reactivity trend is I > Br > OTf >> Cl.[1] Vinyl iodides and bromides are common and effective coupling partners.[1] Vinyl chlorides are generally not reactive enough for efficient oxidative addition to the Pd(0) center.[1] For successful couplings, the stereochemistry of the alkene in the electrophile is typically retained.[1]

Q4: Are there any additives that can enhance the rate and yield of the reaction?

A4: Yes, certain additives can have a significant impact.

  • Copper(I) Iodide (CuI): CuI can accelerate the reaction rate, sometimes by a factor of more than 100.[3] This is attributed to its ability to scavenge free ligands from the palladium center, as excess ligand can inhibit the crucial transmetalation step.[3][4]

  • Lithium Chloride (LiCl): LiCl can be beneficial, particularly when using organotriflates as electrophiles.[5] It can accelerate the oxidative addition step, which is often rate-limiting.[6][7] However, its effect can depend on the ligand used; for example, it accelerates reactions with AsPh₃ but can retard those with PPh₃.[6]

  • Fluoride Ions (e.g., from KF, TBAF, or CsF): Fluoride can coordinate to the tin atom, forming a hypervalent tin species that is believed to undergo transmetalation more rapidly.[3] Using a fluoride source can also aid in the removal of tin byproducts during workup by precipitating them as organotin fluorides.[8][9]

Q5: How can I effectively remove the toxic triphenyl tin byproducts after the reaction is complete?

A5: Removing organotin byproducts is a critical safety and purity concern. A common and effective method is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[2] This precipitates the tin as insoluble triphenyltin fluoride, which can be removed by filtration. Another approach is to perform column chromatography on silica gel, often using an eluent containing a small amount of triethylamine (~2-5%) to help remove the tin species.[2]

Troubleshooting Guide

Issue 1: Low or No Product Formation

This guide provides a systematic approach to diagnosing and resolving low-yield Stille couplings.

G cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution low_yield Low or No Yield catalyst Catalyst Inactive? low_yield->catalyst reagents Reagent Degradation? low_yield->reagents conditions Suboptimal Conditions? low_yield->conditions sol_catalyst Use fresh Pd catalyst (e.g., Pd(PPh3)4) Ensure Pd(0) state catalyst->sol_catalyst sol_reagents Verify purity of triphenyl vinyl tin & electrophile Use freshly distilled solvents reagents->sol_reagents sol_conditions Thoroughly degas solvent (Ar or N2 sparging) Optimize temperature Consider additives (CuI, LiCl) conditions->sol_conditions

Caption: Troubleshooting workflow for low-yield Stille couplings.

Issue 2: Significant Homocoupling of this compound

Homocoupling is a frequent side reaction that consumes the organotin reagent and reduces the yield of the desired cross-coupled product.[1][2]

G start High Homocoupling Observed cause1 Reaction with Pd(II) Precatalyst start->cause1 cause2 Pd(0) Radical Process start->cause2 cause3 High Tin Concentration start->cause3 solution1 Ensure complete reduction of Pd(II) to Pd(0) before adding tin reagent cause1->solution1 solution2 Use high-purity, oxygen-free solvents and reagents cause2->solution2 solution3 Add organotin reagent slowly via syringe pump cause3->solution3

References

Technical Support Center: Purification of Products from Triphenyl Vinyl Tin Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving triphenyl vinyl tin, such as the Stille cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction?

The most common impurities include:

  • Triphenyltin halides (e.g., Ph₃SnCl, Ph₃SnBr): These are the primary byproducts from the Stille coupling reaction.

  • Hexamethylditin: Can be present if it was used in the preparation of the this compound reagent.

  • Unreacted this compound: Starting material that did not react.

  • Homocoupled products: Dimers of the vinyl arene or the coupling partner.[1]

  • Palladium catalyst residues: The palladium catalyst used in the reaction.

Q2: What are the standard methods for purifying the products of a this compound reaction?

The three main purification techniques are:

  • Potassium Fluoride (KF) Workup: This method is highly effective for removing tin byproducts by precipitating them as insoluble triphenyltin fluoride.[2]

  • Column Chromatography: A standard purification technique to separate the desired product from byproducts and unreacted starting materials based on polarity.[3]

  • Recrystallization: A technique for purifying solid products by dissolving the crude material in a hot solvent and allowing it to crystallize as the solution cools, leaving impurities in the solvent.[4][5]

Q3: How do I choose the best purification method for my product?

The choice of purification method depends on the properties of your desired product and the nature of the impurities.

  • For removing the majority of tin byproducts quickly: A potassium fluoride (KF) workup is the most common and efficient first step.

  • For separating the desired product from organic byproducts (like homocoupled products) and unreacted starting materials: Column chromatography is generally the most effective method.

  • For purifying a solid product to a high degree of purity: Recrystallization can be very effective, especially after initial purification by another method like a KF workup or column chromatography.

Often, a combination of these methods is used for optimal purity.

Troubleshooting Guides

Problem 1: Low yield after purification.
Possible Cause Troubleshooting Step
Product loss during KF workup - Ensure the pH of the aqueous layer is not too acidic, as this can increase the solubility of some organotin compounds. - Avoid vigorous shaking during extraction to prevent the formation of stable emulsions.
Product co-elutes with impurities during column chromatography - Optimize the solvent system for column chromatography by performing thorough TLC analysis with different solvent mixtures to achieve better separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product remains dissolved during recrystallization - Use the minimum amount of hot solvent necessary to dissolve the crude product. Using too much solvent will result in a poor or no yield of crystals.[5] - Ensure the chosen recrystallization solvent has a steep solubility curve for your product (i.e., much higher solubility at high temperatures than at low temperatures). - Try adding a less polar co-solvent (anti-solvent) to the solution to induce crystallization.
Incomplete reaction - Before purification, confirm the reaction has gone to completion using techniques like TLC or GC-MS to avoid purifying a mixture containing a large amount of starting material.
Problem 2: Tin residues still present in the final product after purification.
Possible Cause Troubleshooting Step
Inefficient KF workup - Increase the stirring time with the aqueous KF solution to ensure complete precipitation of the tin fluoride. A minimum of one hour is recommended.[6] - Use a saturated solution of KF for the workup. - If a precipitate forms at the interface, filter the organic layer through a pad of Celite®.[2]
Tin compounds co-eluting with the product in column chromatography - Add a small amount of triethylamine (1-2%) to the eluent during column chromatography, which can help in retaining the tin byproducts on the silica gel.
Insufficient washing during workup - Perform multiple extractions with the aqueous KF solution (2-3 times) to maximize the removal of tin salts.

Data Presentation

The following tables provide a general overview of the expected yields and purity levels for Stille coupling reactions. Actual results will vary depending on the specific substrates, reaction conditions, and purification techniques employed.

Table 1: Typical Yields for Stille Coupling Reactions

Coupling PartnersProduct TypeTypical Yield Range
Aryl Halide + this compoundVinyl Arene70-95%
Acyl Chloride + this compoundα,β-Unsaturated Ketone53-87%[7]
Vinyl Halide + this compoundDiene76-99%[7]

Table 2: Comparison of Purification Methods for Stille Coupling Products

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Potassium Fluoride (KF) Workup >95% (tin removal)- Highly effective for removing tin byproducts. - Simple and quick procedure.- Does not remove organic byproducts. - May require subsequent purification.
Column Chromatography >98%- Excellent for separating a wide range of impurities. - Can provide very high purity products.- Can be time-consuming and require large volumes of solvent. - Potential for product loss on the column.
Recrystallization >99%- Can yield highly pure crystalline products. - Effective for removing small amounts of impurities from a solid product.- Only suitable for solid products. - Product can be lost in the mother liquor.[5]

Experimental Protocols

Protocol 1: Potassium Fluoride (KF) Workup for Removal of Triphenyltin Byproducts
  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). Shake the funnel for at least 1-2 minutes.

  • Stirring: For more effective removal, the organic layer can be stirred with the saturated KF solution for at least one hour.[6] A white precipitate of triphenyltin fluoride (Ph₃SnF) should form.

  • Phase Separation: Allow the layers to separate. The solid precipitate may form at the interface.

  • Filtration (if necessary): If a significant amount of precipitate is present at the interface, filter the entire mixture through a pad of Celite® to remove the solid.

  • Further Washes: Wash the organic layer two more times with the saturated aqueous KF solution, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which is now largely free of tin byproducts.

Protocol 2: Column Chromatography for Purification of a Vinyl Arene Product
  • Sample Preparation: Dissolve the crude product (obtained after a KF workup) in a minimal amount of a non-polar solvent like hexane or dichloromethane.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • TLC Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization of a Solid Vinyl Arene Product
  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvent systems include ethanol, hexane/ethyl acetate, or toluene.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the pure product should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Stille_Coupling_Workflow cluster_reaction Stille Coupling Reaction cluster_purification Purification Aryl/Vinyl Halide Aryl/Vinyl Halide Reaction Mixture Reaction Mixture Aryl/Vinyl Halide->Reaction Mixture This compound This compound This compound->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture KF Workup KF Workup Reaction Mixture->KF Workup Removal of Ph3SnX Column Chromatography Column Chromatography KF Workup->Column Chromatography Separation of organic impurities Pure Product Pure Product KF Workup->Pure Product If sufficiently pure Recrystallization Recrystallization Column Chromatography->Recrystallization Final polishing (for solids) Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: General workflow for the purification of products from a Stille coupling reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low Yield Low Yield Product Loss (KF Workup) Product Loss (KF Workup) Low Yield->Product Loss (KF Workup) Co-elution (Chromatography) Co-elution (Chromatography) Low Yield->Co-elution (Chromatography) Incomplete Crystallization Incomplete Crystallization Low Yield->Incomplete Crystallization Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Optimize pH, avoid emulsions Optimize pH, avoid emulsions Product Loss (KF Workup)->Optimize pH, avoid emulsions Optimize solvent system Optimize solvent system Co-elution (Chromatography)->Optimize solvent system Use minimal hot solvent Use minimal hot solvent Incomplete Crystallization->Use minimal hot solvent Monitor reaction completion (TLC/GC-MS) Monitor reaction completion (TLC/GC-MS) Incomplete Reaction->Monitor reaction completion (TLC/GC-MS)

Caption: Troubleshooting logic for addressing low product yield after purification.

References

Technical Support Center: Removal of Tin Byproducts from Stille Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tin byproducts from Stille reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common tin byproducts in a Stille reaction and why are they problematic?

A1: The most common tin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted organostannane reagents. These byproducts are problematic due to their toxicity and the difficulty in separating them from the desired reaction product, which can interfere with subsequent reactions and biological assays.[1][2][3] Purification to parts-per-million (ppm) levels is often necessary for applications in drug discovery and materials science.[4]

Q2: I performed an aqueous workup with potassium fluoride (KF), but I'm still seeing tin residues in my product. What could be the issue?

A2: Several factors could contribute to an incomplete removal of tin byproducts with KF:

  • Insufficient Stirring/Contact Time: Ensure the biphasic mixture is stirred vigorously for an adequate period (at least one hour is recommended) to allow for complete precipitation of the tin fluoride.[4]

  • Precipitate Formation at Interface: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the organic/aqueous interface, preventing efficient separation.[5] If this occurs, filtration through a pad of Celite can help to remove the solid.[5]

  • Incomplete Reaction: The specific tin byproduct may not be efficiently converted to the fluoride. For example, if you have significant amounts of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), pretreatment with iodine (I₂) to form Bu₃SnI is recommended before the KF wash.[5]

Q3: My product is sensitive to water. Are there non-aqueous methods for removing tin byproducts?

A3: Yes, several non-aqueous methods can be employed:

  • Flash Chromatography with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine can effectively remove tin byproducts.[1][5]

  • Modified Silica Gel Chromatography: Using a stationary phase prepared by mixing silica gel with powdered anhydrous potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be highly effective.[4] A 10% w/w mixture of K₂CO₃ in silica has been shown to reduce tin impurities to ~15 ppm.[4]

  • Liquid-Liquid Extraction: Partitioning the crude product between two immiscible solvents, such as hexane and acetonitrile, can be an effective separation technique.[6]

Q4: What are tin scavengers and how do they work?

A4: Tin scavengers are solid-supported reagents, typically based on silica or polymer backbones, that are functionalized with groups that selectively bind to organotin compounds.[7][8][9] The crude reaction mixture is stirred with the scavenger, which binds the tin byproducts. The scavenger is then simply filtered off, leaving a purified product solution.[8] This method avoids aqueous workups and can be very efficient.

Q5: When should I consider using a catalytic amount of tin in my Stille reaction?

A5: Using a catalytic amount of the organotin reagent is an excellent strategy to minimize the formation of tin byproducts from the outset.[10][11][12] This approach involves the in situ regeneration of the active organostannane from the tin byproduct.[10][11] This is particularly advantageous for large-scale reactions where the removal of stoichiometric amounts of tin waste can be challenging and costly.[13]

Troubleshooting Guides

Issue 1: Incomplete Tin Removal with Potassium Fluoride (KF) Wash
Symptom Possible Cause Troubleshooting Step
Tin residues detected by NMR or LC-MS after KF wash.Insufficient reaction time or agitation.Increase stirring time to at least 1-2 hours and ensure vigorous mixing of the biphasic solution.[4]
Solid precipitate forms at the interface of organic and aqueous layers.Formation of insoluble tributyltin fluoride (Bu₃SnF).After the wash, filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate before separating the layers.[5]
Presence of non-halide tin byproducts (e.g., R₃SnH, R₃SnSnR₃).KF is most effective for R₃SnX (X = halide).Treat the crude reaction mixture with a solution of iodine (I₂) in the organic solvent to convert R₃SnH and R₃SnSnR₃ to R₃SnI prior to the KF wash.[5]
Issue 2: Product Co-elution with Tin Byproducts during Chromatography
Symptom Possible Cause Troubleshooting Step
Tin byproducts have similar polarity to the desired product.Standard silica gel chromatography is not selective enough.Option 1: Use an eluent containing 2-5% triethylamine in your standard silica gel chromatography.[1][5]
Option 2: Prepare a stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) or potassium fluoride (KF) mixed with silica gel for the column.[4]
Option 3: Consider a liquid-liquid extraction (e.g., hexane/acetonitrile) to separate the product from the tin byproducts before chromatography.[6]
Issue 3: Low Product Recovery After Purification
Symptom Possible Cause Troubleshooting Step
Significant loss of product after aqueous workup and filtration.Product may be adsorbing to the precipitated tin fluoride or Celite.After filtration, wash the filter cake thoroughly with the organic solvent used for the extraction to recover any adsorbed product.
Low yield after chromatography.Product instability on silica gel or irreversible binding.Deactivate the silica gel with triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.
Product is partially water-soluble.If using an aqueous workup, saturate the aqueous layer with brine (saturated NaCl solution) before extraction to reduce the solubility of the organic product in the aqueous phase.[5]

Quantitative Data Summary

The following table summarizes the effectiveness of various tin removal methods based on reported data.

MethodReagent/MaterialInitial Tin LevelFinal Tin LevelReference
Chromatography10% w/w Anhydrous K₂CO₃ in SilicaStoichiometric~15 ppm[4]
Chromatography10% w/w KF in SilicaStoichiometric< 30 ppm[4]
ScavengingSiliaBond Carbonate (16 equiv, 4h)24 mg/L (as Pd)< 0.1 mg/L (as Pd)[14]
ScavengingSiliaMetS Cysteine (16 equiv, 4h)24 mg/L (as Pd)< 0.1 mg/L (as Pd)[14]

Note: The scavenging data for SiliaBond Carbonate and SiliaMetS Cysteine also demonstrated complete removal of residual Palladium.

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash
  • Reaction Quenching: After the Stille reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF (1M solution can also be used).[5] Shake the funnel vigorously for at least 1 minute. Allow the layers to separate. Repeat the wash 2-3 times.

  • Precipitate Removal (if necessary): If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite. Wash the Celite pad with the organic solvent.

  • Separation and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica
  • Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system (e.g., hexanes/ethyl acetate) containing 2-5% triethylamine.[5]

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the dry sample onto the top of the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC or LC-MS to isolate the purified product.

Protocol 3: Use of Silica-Based Scavengers
  • Scavenger Selection: Choose an appropriate tin scavenger (e.g., SiliaMetS Thiol, SiliaBond Carbonate).

  • Incubation: To the crude reaction mixture, add the scavenger (typically 4-16 equivalents depending on the scavenger and tin concentration). Stir the suspension at room temperature for the recommended time (e.g., 4 hours).[14]

  • Filtration: Filter the mixture to remove the scavenger, which now has the tin byproducts bound to it.

  • Workup: Wash the filtered scavenger with the reaction solvent. The combined filtrate contains the purified product and can be concentrated under reduced pressure.

Visual Workflows

Stille_Tin_Removal_Workflow start Crude Stille Reaction Mixture kf_wash Aqueous KF Wash start->kf_wash filtration Filtration (optional, for precipitate) kf_wash->filtration extraction Liquid-Liquid Extraction kf_wash->extraction No Precipitate filtration->extraction chromatography Chromatography extraction->chromatography product Purified Product chromatography->product

Caption: Workflow for Tin Removal using Aqueous KF Wash.

Stille_Scavenger_Workflow start Crude Stille Reaction Mixture add_scavenger Add Tin Scavenger & Stir start->add_scavenger filtration Filter to Remove Scavenger-Tin Adduct add_scavenger->filtration concentrate Concentrate Filtrate filtration->concentrate product Purified Product concentrate->product

Caption: Workflow for Tin Removal using Solid-Supported Scavengers.

Stille_Chromatography_Workflow start Crude Stille Reaction Mixture concentrate Concentrate start->concentrate column Column Chromatography (Modified Silica or Eluent) concentrate->column product Purified Product column->product

Caption: Workflow for Tin Removal using Specialized Chromatography.

References

Navigating the Challenges of Triphenyl Vinyl Tin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for laboratory personnel working with triphenyl vinyl tin. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide clear protocols to ensure a safe and effective research environment.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is a member of the organotin compound family and should be handled with extreme caution. The primary hazards include:

  • High Acute Toxicity: Organotin compounds are known to be highly toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: Direct contact can cause severe skin and eye irritation.[1][2]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[1]

  • Environmental Hazard: This compound is very toxic to aquatic life with long-lasting effects.[1][3]

2. What are the symptoms of exposure to this compound?

Exposure to organotin compounds can lead to a range of symptoms depending on the route and level of exposure. While specific data for this compound is limited, symptoms associated with similar organotin compounds include:

  • Skin Contact: Redness, irritation, and in severe cases, chemical burns.

  • Eye Contact: Severe irritation, redness, and potential for serious eye damage.[1]

  • Inhalation: Respiratory tract irritation.[2]

  • Ingestion: Nausea, vomiting, and abdominal pain.

3. What immediate actions should be taken in case of an exposure?

In the event of an exposure to this compound, immediate and decisive action is critical.

Exposure Route Immediate First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing and shoes. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3]

Troubleshooting Guide

Problem 1: I have spilled a small amount of this compound on my lab bench.

Solution:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If possible, perform the cleanup in a fume hood.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. For larger spills, a respirator may be necessary.

  • Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain the spill.

  • Clean the Area: Carefully scoop the absorbent material into a designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste according to institutional and local regulations.

Problem 2: I am unsure about the correct personal protective equipment (PPE) for handling this compound.

Solution:

The following table summarizes the recommended PPE for handling this compound.

Body Part Recommended Protection Specifications
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber. Ensure gloves are inspected for tears or holes before use.
Eyes Safety goggles or a face shieldShould provide a complete seal around the eyes. A face shield offers additional protection.
Body Laboratory coat or chemical-resistant apronShould be buttoned and have long sleeves.
Respiratory Fume hood or respiratorAll work with this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is required.

Problem 3: How do I properly dispose of waste containing this compound?

Solution:

All waste contaminated with this compound is considered hazardous waste.

  • Segregation: Collect all this compound waste (solid and liquid) in a dedicated, clearly labeled, and sealed container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office. Do not pour any this compound waste down the drain.

Experimental Protocols

Protocol 1: Standard Handling Procedure for this compound

  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound or a closely related organotin compound.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary PPE and have it readily available.

    • Prepare a designated hazardous waste container.

  • Handling:

    • Conduct all weighing and transferring of this compound within the fume hood.

    • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate after use.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all work surfaces and equipment.

    • Properly dispose of all contaminated waste.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Protocol 2: Decontamination of Glassware and Equipment

  • Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the this compound. Collect this rinse as hazardous waste.

  • Soaking: Immerse the glassware or equipment in a base bath (a saturated solution of potassium hydroxide in isopropanol) for at least 24 hours. Caution: Base baths are highly corrosive and should be handled with appropriate PPE.

  • Thorough Rinsing: Remove the items from the base bath and rinse thoroughly with deionized water.

  • Final Wash: Wash with a laboratory detergent and water, followed by a final rinse with deionized water.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review_SDS Review SDS Check_Hood Check Fume Hood Review_SDS->Check_Hood Gather_PPE Gather PPE Check_Hood->Gather_PPE Work_in_Hood Work in Fume Hood Gather_PPE->Work_in_Hood Use_Dedicated_Equipment Use Dedicated Equipment Work_in_Hood->Use_Dedicated_Equipment Keep_Closed Keep Containers Closed Use_Dedicated_Equipment->Keep_Closed Decontaminate Decontaminate Surfaces Keep_Closed->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands

Caption: Workflow for safely handling this compound.

Exposure_Response cluster_routes Exposure Routes & Immediate Actions Exposure Exposure Occurs Assess Assess Route of Exposure Exposure->Assess Skin Skin Contact - Remove clothing - Wash with soap & water Assess->Skin Eyes Eye Contact - Flush with water for 15 min Assess->Eyes Inhalation Inhalation - Move to fresh air Assess->Inhalation Ingestion Ingestion - Do NOT induce vomiting Assess->Ingestion Seek_Medical Seek Immediate Medical Attention Skin->Seek_Medical Eyes->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical

Caption: Decision tree for responding to an exposure event.

References

Technical Support Center: Optimizing Catalyst Loading for Triphenylvinyltin Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylvinyltin in palladium-catalyzed cross-coupling reactions, commonly known as Stille reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading in triphenylvinyltin reactions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Insufficient Catalyst Loading: The amount of active catalyst is too low to facilitate the reaction effectively.- Catalyst Deactivation: The palladium catalyst has been poisoned or has precipitated out of solution.- Poor Ligand Choice: The ligand is not suitable for the specific substrates or reaction conditions.[1]- Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[2]- Use Fresh Catalyst/Reagents: Ensure the catalyst, solvents, and other reagents are pure and anhydrous.- Screen Different Ligands: Test a variety of phosphine-based ligands with varying steric bulk and electronic properties.[3]
High Levels of Homocoupling - Excessive Catalyst Loading: High concentrations of the palladium catalyst can promote the unwanted dimerization of the organotin reagent.[4]- Slow Transmetalation: If the transfer of the vinyl group from tin to palladium is slow, side reactions like homocoupling can occur.- Decrease Catalyst Loading: Systematically lower the catalyst concentration to find the optimal balance between reaction rate and selectivity.- Use Additives: The addition of copper(I) salts can sometimes facilitate transmetalation and reduce homocoupling.[5]
Reaction Stalls Before Completion - Catalyst Instability: The catalytic species may not be stable over the full course of the reaction, especially at elevated temperatures.- Inhibitors in the Reaction Mixture: Impurities in the starting materials or solvent can inhibit the catalyst.- Employ a More Robust Catalyst System: Consider using a pre-catalyst or a catalyst with more stable ligands.[6]- Purify Starting Materials: Ensure the triphenylvinyltin and the coupling partner are of high purity.
Inconsistent Results - Variability in Catalyst Activity: Different batches of catalyst or pre-catalyst may have varying levels of activity.- Sensitivity to Air or Moisture: The reaction may be sensitive to atmospheric conditions, leading to inconsistent catalyst activation or deactivation.[5][6]- Standardize Catalyst Source: Use a consistent source and batch of catalyst for a series of experiments.- Employ Inert Atmosphere Techniques: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a triphenylvinyltin Stille reaction?

A typical starting point for catalyst loading in Stille reactions is often in the range of 1-5 mol% of the palladium source.[2] However, the optimal loading can vary significantly based on the specific substrates, solvent, and ligand used.

Q2: How does catalyst loading affect the overall cost of the reaction?

Palladium catalysts are a significant cost driver in cross-coupling reactions. Optimizing the catalyst loading to the lowest effective amount is crucial for making the process more economical, especially in large-scale synthesis for drug development. Reducing catalyst loading can also simplify purification by minimizing residual palladium in the final product.[2][7]

Q3: What are the signs of catalyst deactivation?

Signs of catalyst deactivation include a reaction that starts but does not proceed to completion, a change in the color of the reaction mixture (e.g., formation of palladium black), or the need for higher catalyst loadings to achieve the same yield as in previous runs.

Q4: Can additives be used to improve the efficiency of the catalyst?

Yes, additives can have a significant impact. For instance, lithium chloride is known to accelerate the transmetalation step in some Stille couplings by forming a more reactive organostannane intermediate.[8] Copper(I) salts can also be beneficial, particularly in cases where the transmetalation is sluggish.[5]

Q5: How can I minimize the amount of residual palladium in my product?

Optimizing the reaction to use the lowest possible catalyst loading is the first step.[2][7] Following the reaction, various scavenging techniques can be employed, such as treatment with silica-based scavengers, activated carbon, or the use of specific resins designed to bind palladium.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol outlines a general method for optimizing the palladium catalyst loading for the Stille coupling of an aryl halide with triphenylvinyltin.

  • Reaction Setup: To a series of oven-dried reaction vials, add the aryl halide (1.0 mmol), triphenylvinyltin (1.2 mmol), and a magnetic stir bar.

  • Solvent and Base: Add the chosen solvent (e.g., toluene, 5 mL) and base (if required) to each vial.

  • Catalyst and Ligand Addition: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., PPh₃).

  • Variable Catalyst Loading: Add varying amounts of the catalyst and ligand stock solutions to the reaction vials to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%).

  • Reaction Conditions: Seal the vials and heat the reactions to the desired temperature (e.g., 100 °C) for a set period (e.g., 12 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction mixture and analyze by a suitable method (e.g., GC-MS or LC-MS) to determine the reaction conversion and yield of the desired product.

  • Data Compilation: Record the results in a table to compare the effect of catalyst loading on the reaction outcome.

Data Presentation: Example of Catalyst Loading Optimization
EntryCatalyst Loading (mol%)Ligand Loading (mol%)Yield (%)Homocoupling (%)
10.51.045<1
21.02.0852
32.04.0925
45.010.09315

Visualizations

Catalytic Cycle of the Stille Reaction

Stille_Cycle Catalytic Cycle of the Stille Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-Sn(R3)3 R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination R1-R2 Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Workflow for Catalyst Loading Optimization

Optimization_Workflow Workflow for Optimizing Catalyst Loading Start Start Define_Reaction Define Reaction Scope (Substrates, Solvent) Start->Define_Reaction Initial_Screening Initial Screening (e.g., 1-5 mol% Catalyst) Define_Reaction->Initial_Screening Analyze_Results Analyze Results (Yield, Purity, Side Products) Initial_Screening->Analyze_Results Decision Optimal? Analyze_Results->Decision Lower_Loading Lower Catalyst Loading Decision->Lower_Loading High Yield & Low Side Products Higher_Loading Increase Catalyst Loading or Screen Ligands Decision->Higher_Loading Low Yield or Reaction Stalls Final_Conditions Final Optimized Conditions Decision->Final_Conditions Yes Lower_Loading->Analyze_Results Higher_Loading->Analyze_Results

Caption: A logical workflow for optimizing catalyst loading in experiments.

References

Technical Support Center: Stille Cross-Coupling of Triphenylvinyltin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Stille cross-coupling reactions involving triphenylvinyltin.

Troubleshooting Guides

This section addresses common problems encountered during the Stille cross-coupling of triphenylvinyltin with organic electrophiles.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The Pd(0) catalyst may have oxidized or decomposed.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or properly stored palladium catalysts and ligands.- Consider using a Pd(II) precatalyst which is reduced in situ.
Poor Ligand Choice: The ligand may not be suitable for the specific substrates.- For electron-rich aryl halides, consider more electron-rich and bulky phosphine ligands.- Triphenylarsine (AsPh3) has been shown to accelerate the rate of Stille coupling and can be a good alternative to triphenylphosphine (PPh3).[1]
Inefficient Transmetalation: The transfer of the vinyl group from tin to palladium is the rate-determining step and can be slow.[2]- Additives such as copper(I) iodide (CuI) can significantly increase the reaction rate by scavenging free ligands that inhibit transmetalation.[1] - The addition of fluoride ions (e.g., from CsF or TBAF) can form a hypervalent tin species, which is believed to undergo transmetalation at a faster rate.[1]
Steric Hindrance: Bulky substituents on either the vinyltin or the electrophile can hinder the reaction.[1][3]- Employ more sterically demanding and electron-rich ligands (e.g., Buchwald-type ligands) that can promote coupling of hindered substrates.- Increase the reaction temperature, but monitor for potential side reactions.
Formation of Side Products Homocoupling of the Organostannane: The vinyltin reagent couples with itself to form a divinyl byproduct.[4][5]- This can occur through reaction with the Pd(II) precatalyst or via a radical process with the Pd(0) catalyst.[5] - Ensure the use of a well-defined Pd(0) source or appropriate reducing conditions for a Pd(II) precatalyst.- Lowering the reaction temperature may reduce the rate of homocoupling.
Protodestannylation: Cleavage of the carbon-tin bond by a proton source, leading to the formation of triphenyltin hydride and the corresponding alkene.- Use anhydrous solvents and reagents.- If an acidic proton source is unavoidable, consider using a non-protic solvent and a mild, non-protic base.
Difficulty in Product Purification Residual Tin Byproducts: Triphenyltin halides are often difficult to separate from the desired product due to similar polarity.[4]- Fluoride Wash: Wash the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This converts the tin halides into insoluble polymeric organotin fluorides which can be removed by filtration.- Chromatography: Use silica gel chromatography, sometimes with eluents containing a small percentage of triethylamine, to aid in the separation.- Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: Which ligand is best for the Stille coupling of triphenylvinyltin?

The optimal ligand depends on the specific substrates and reaction conditions. However, some general guidelines apply:

  • Electron-donating and sterically bulky ligands generally accelerate the reaction.[1]

  • Triphenylphosphine (PPh3) is a common and effective ligand.

  • Triphenylarsine (AsPh3) can offer significantly faster reaction rates compared to PPh3.[1]

  • For challenging couplings, especially with sterically hindered substrates, Buchwald-type phosphine ligands (e.g., SPhos, XPhos) may provide superior results.

Q2: My reaction is very slow. How can I increase the reaction rate?

Several strategies can be employed to accelerate a sluggish Stille coupling:

  • Increase Temperature: Carefully increasing the reaction temperature can enhance the rate, but be mindful of potential decomposition of reactants or products.

  • Use Additives:

    • Copper(I) Iodide (CuI): This is a highly effective additive that can dramatically increase the reaction rate.[1] It is believed to act as a scavenger for excess phosphine ligand, which can inhibit the transmetalation step.[1]

    • Fluoride Source (e.g., CsF, TBAF): Fluoride ions can activate the organostannane, facilitating a faster transmetalation.[1]

  • Change Ligand: Switching to a more electron-rich and bulky ligand or to triphenylarsine can improve the kinetics.

Q3: What is the role of the non-transferable groups on the tin atom?

In triphenylvinyltin, the three phenyl groups are considered "non-transferable" or "spectator" ligands. The vinyl group is preferentially transferred to the palladium center. The rate of transfer of different groups from tin generally follows the order: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.

Q4: How can I effectively remove the toxic tin byproducts from my final product?

The removal of organotin byproducts is a critical step. Effective methods include:

  • Aqueous KF Wash: Treating the reaction mixture with a saturated aqueous solution of potassium fluoride will precipitate the tin species as insoluble fluorides, which can then be filtered off.

  • Column Chromatography: Careful selection of the stationary and mobile phases can separate the product from the tin residues.

  • Recrystallization: For solid products, recrystallization is often an excellent method for purification.[1]

Q5: Can I use aryl chlorides as coupling partners for triphenylvinyltin?

Aryl chlorides are generally less reactive than aryl bromides and iodides in Stille couplings due to the stronger C-Cl bond, which makes oxidative addition more difficult.[3] However, the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (such as Buchwald ligands), can facilitate the coupling of aryl chlorides.

Quantitative Data on Ligand Effects

Ligand TypeExample(s)General Effect on Reaction Rate/YieldKey Considerations
Triarylphosphines PPh3Good, general-purpose ligand.Can be slow for challenging substrates.
Triarylarsines AsPh3Often provides significantly faster rates than PPh3.Arsenic compounds are toxic.
Bulky, Electron-Rich Phosphines P(t-Bu)3, Buchwald ligands (e.g., XPhos, SPhos)Excellent for sterically hindered substrates and less reactive electrophiles (e.g., aryl chlorides). Generally high reaction rates.Can be more expensive and air-sensitive.
Tri(2-furyl)phosphine P(2-furyl)3Can accelerate the reaction rate compared to PPh3.

Experimental Protocols

General Protocol for Stille Cross-Coupling of Triphenylvinyltin with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Triphenylvinyltin (1.1 mmol)

  • Pd(PPh3)4 (0.05 mmol, 5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane) (5 mL)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 mmol), triphenylvinyltin (1.1 mmol), and Pd(PPh3)4 (0.05 mmol).

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • To remove tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours.

  • Filter the resulting precipitate through a pad of celite, washing with the organic solvent.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired coupled product.

Visualizations

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex R-X Triphenylvinyl-SnPh3 R-X->Oxidative_Addition Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Vinyl_Complex R-Pd(II)(Vinyl)L2 Transmetalation->Pd(II)_Vinyl_Complex SnPh3X Ph3Sn-X Transmetalation->SnPh3X VinylSnPh3 Aryl-X VinylSnPh3->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Vinyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-Vinyl Reductive_Elimination->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Ligand_Choice Start Low Reaction Yield Check_Ligand Is the ligand appropriate? Start->Check_Ligand Standard_Conditions Using PPh3? Check_Ligand->Standard_Conditions Yes Other_Issues Investigate other factors: - Catalyst activity - Temperature - Additives Check_Ligand->Other_Issues No Consider_AsPh3 Consider AsPh3 for faster rates Standard_Conditions->Consider_AsPh3 Yes Hindered_Substrate Are substrates sterically hindered? Standard_Conditions->Hindered_Substrate No Consider_AsPh3->Hindered_Substrate Use_Bulky_Ligand Use bulky, electron-rich ligands (e.g., Buchwald type) Hindered_Substrate->Use_Bulky_Ligand Yes Hindered_Substrate->Other_Issues No Use_Bulky_Ligand->Other_Issues

References

Technical Support Center: Troubleshooting Failed Stille Reactions with Vinylstannanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Stille reactions involving vinylstannanes.

Troubleshooting Workflow

The following workflow provides a systematic approach to troubleshooting failed or low-yielding Stille reactions with vinylstannanes.

Stille_Troubleshooting start Reaction Failed (Low or No Yield) check_reagents 1. Verify Reagent Quality & Stoichiometry - Freshly distilled solvent? - Active catalyst? - Pure stannane? - Correct stoichiometry? start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok All good re_run Re-run Reaction check_reagents->re_run Issue found & corrected optimize_conditions 2. Optimize Reaction Conditions reagents_ok->optimize_conditions No obvious reagent issues additives 3. Introduce Additives optimize_conditions->additives Still low yield success Reaction Successful optimize_conditions->success Improved yield ligand_catalyst 4. Change Ligand/Catalyst System additives->ligand_catalyst No improvement additives->success Improved yield ligand_catalyst->success

Caption: A stepwise guide for troubleshooting failed Stille reactions.

Frequently Asked Questions (FAQs)

Issue 1: Low to No Yield

Q: My Stille reaction with a vinylstannane is giving very low or no yield. What are the first things I should check?

A: When a Stille reaction fails, it is crucial to first verify the integrity of your reagents and the experimental setup.

  • Reagent Quality:

    • Vinylstannane: Ensure the vinylstannane is pure and has not degraded. Organotin compounds can be unstable over long-term storage.

    • Palladium Catalyst: The activity of the palladium catalyst is paramount. Use a fresh batch of catalyst or a trusted source. Some Pd(0) catalysts, like Pd(PPh₃)₄, can degrade upon exposure to air and light. Consider using a more stable precatalyst such as Pd₂(dba)₃.

    • Solvent: The solvent must be anhydrous and deoxygenated. Traces of water or oxygen can deactivate the catalyst. Use freshly distilled solvents or solvents from a solvent purification system.

    • Electrophile: Verify the purity of your vinyl halide or triflate.

  • Reaction Setup:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves properly degassing the solvent and purging the reaction vessel.

    • Stoichiometry: Double-check the stoichiometry of your reactants. An excess of the organostannane is sometimes used, but a large excess can lead to side reactions.

Q: How do I choose the right palladium catalyst and ligand for my vinylstannane coupling?

A: The choice of catalyst and ligand is critical and often substrate-dependent.

  • Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(PPh₃)₄ is a Pd(0) source and can often be used directly. Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which is usually achieved by the addition of a phosphine ligand.

  • Ligands: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For Stille reactions with vinylstannanes, electron-rich and sterically bulky phosphine ligands are often beneficial as they can accelerate the rate-limiting transmetalation step.

    • Triphenylphosphine (PPh₃): A standard, widely used ligand.

    • Tri(o-tolyl)phosphine (P(o-tol)₃): A more sterically demanding ligand that can sometimes improve yields.

    • Tri-tert-butylphosphine (P(t-Bu)₃): A very bulky and electron-rich ligand, often effective for challenging couplings.

    • Arsine Ligands (e.g., AsPh₃): In some cases, triphenylarsine can be an effective ligand, particularly in combination with a copper(I) co-catalyst.

Q: Can the solvent affect my reaction outcome? What are the best practices for solvent selection?

A: Yes, the solvent can significantly influence the reaction rate and yield. Polar aprotic solvents are generally used for Stille reactions.

  • Common Solvents:

    • Tetrahydrofuran (THF): A common choice, but its lower boiling point limits the reaction temperature.

    • Dioxane: Another frequently used solvent, allowing for higher reaction temperatures.

    • N,N-Dimethylformamide (DMF): A polar solvent that can accelerate the reaction, but may also promote side reactions.

    • Toluene: A non-polar solvent that can be effective, particularly for reducing dehalogenation side reactions.

  • Best Practices:

    • Always use anhydrous and deoxygenated solvent.

    • The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. If a reaction is failing in one solvent, screening other solvents is a valid troubleshooting step.

Issue 2: Side Reactions

Q: I am observing a significant amount of homocoupling of my vinylstannane. How can I minimize this?

A: Homocoupling, the formation of a dimer of your vinylstannane (R-R from R-SnBu₃), is a common side reaction. It can occur through two primary mechanisms: reaction of the stannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.

  • Strategies to Minimize Homocoupling:

    • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the reaction of the stannane with a Pd(II) precatalyst.

    • Control Stoichiometry: Avoid a large excess of the vinylstannane.

    • Add an Inhibitor: In some cases, radical inhibitors can suppress homocoupling.

    • Lower Temperature: Running the reaction at a lower temperature may favor the desired cross-coupling over homocoupling.

Q: My main byproduct is the dehalogenated starting material. What causes this and how can I prevent it?

A: Dehalogenation of the electrophile is another potential side reaction. This can occur via various pathways, including protonolysis of the organopalladium intermediate.

  • Potential Causes and Solutions:

    • Solvent Choice: Some solvents, like DMF and dioxane, have been reported to promote dehalogenation more than others, such as toluene.

    • Presence of Protic Impurities: Ensure all reagents and the solvent are strictly anhydrous.

    • Ligand Choice: Using bulkier ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination.

    • Microwave Irradiation: Using a microwave reactor can sometimes improve reaction kinetics sufficiently to outcompete the dehalogenation pathway.

Issue 3: Sterically Hindered Substrates

Q: My vinylstannane is sterically hindered and the reaction is not proceeding. What modifications can I make?

A: Sterically hindered substrates often pose a challenge for Stille reactions due to a slow transmetalation step.

  • Optimization Strategies:

    • Increase Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed.

    • Use a More Active Catalyst System: Employing bulky, electron-rich ligands like P(t-Bu)₃ can accelerate the coupling.

    • Introduce a Copper(I) Co-catalyst: The addition of CuI is a very effective strategy for accelerating the coupling of hindered substrates.

Issue 4: Role of Additives

Q: When and why should I use a copper(I) co-catalyst?

A: A copper(I) salt, typically copper(I) iodide (CuI), is a powerful additive that can dramatically increase the rate of Stille reactions, in some cases by a factor of >10³. It is particularly useful for coupling sterically hindered or electronically challenging substrates.

The exact mechanism of the copper co-catalyst is still debated, but it is proposed that the copper facilitates the transmetalation step. One theory suggests that the organostannane first transmetalates with the copper salt to form an organocuprate intermediate, which then more rapidly transmetalates with the palladium complex. Another possibility is that copper(I) acts as a phosphine scavenger, generating a more coordinatively unsaturated and thus more reactive palladium species.

Copper_Effect cluster_stille Standard Stille Cycle cluster_copper Copper Co-catalyzed Path Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation (R²-SnBu₃) [Rate Limiting] CuI CuI Product R¹-R² PdII_R2->Product Reductive Elimination Product->Pd0 Organocuprate R²-Cu CuI->Organocuprate Transmetalation with Stannane (R²-SnBu₃) Organocuprate->PdII_R2 Faster Transmetalation to Pd(II) complex SnBu3I Bu₃SnI

Caption: Proposed role of CuI in accelerating the transmetalation step.

Q: What is the role of lithium chloride (LiCl) in the reaction?

A: Lithium chloride is another common additive that can accelerate the Stille reaction. Its beneficial effects are thought to arise from several factors:

  • It can facilitate the dissociation of the halide or triflate from the palladium center, promoting the transmetalation step.

  • By increasing the polarity of the reaction medium, it can stabilize charged intermediates in the catalytic cycle.

  • In reactions involving vinyl triflates, LiCl can prevent the deleterious effects of the triflate anion on the catalyst.

Quantitative Data Hub

Table 1: Effect of Different Phosphine Ligands on Reaction Yield

EntryPalladium Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2.5)PPh₃ (10)THF501675
2Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)THF501688
3Pd₂(dba)₃ (2.5)P(fur)₃ (10)THF501695
4Pd(OAc)₂ (5)SPhos (10)Toluene801292

Data is illustrative and compiled from various sources. Actual yields are substrate-dependent.

Table 2: Impact of Additives on Stille Coupling of Hindered Vinylstannanes

EntrySubstratesAdditive (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Hindered Vinylstannane + Vinyl IodideNoneDMF8024<10
2Hindered Vinylstannane + Vinyl IodideCuI (1.0)DMF801285
3Hindered Vinylstannane + Vinyl BromideNoneDioxane1004820
4Hindered Vinylstannane + Vinyl BromideCuI (1.0) + LiCl (3.0)Dioxane1002478

Data is illustrative and based on general observations in the literature.

Experimental Protocols

Detailed Protocol for a General Stille Reaction with a Vinylstannane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Vinyl halide or triflate (1.0 equiv)

  • Vinylstannane (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous, deoxygenated toluene (to make a 0.1 M solution)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the vinyl halide or triflate and Pd(PPh₃)₄.

  • Add the anhydrous, deoxygenated toluene via cannula.

  • Add the vinylstannane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash with an aqueous solution of KF (1M) to remove tin byproducts. Stir vigorously for 30 minutes.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for a Stille Reaction using a Copper(I) Co-catalyst for Hindered Substrates

Materials:

  • Hindered vinyl halide (1.0 equiv)

  • Hindered vinylstannane (1.2 equiv)

  • Pd₂(dba)₃ (0.025 equiv)

  • AsPh₃ (0.1 equiv)

  • CuI (1.0 equiv)

  • Anhydrous, deoxygenated DMF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the hindered vinyl halide, Pd₂(dba)₃, AsPh₃, and CuI.

  • Add the anhydrous, deoxygenated DMF via cannula.

  • Add the hindered vinylstannane via syringe.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing an aqueous solution of ammonia and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Technical Support Center: Decomposition Pathways of Triphenyl Vinyl Tin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triphenyl vinyl tin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the decomposition of this organotin compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound under typical reaction conditions?

This compound can decompose via several pathways, primarily depending on the reaction conditions. The main pathways include:

  • Thermal Decomposition: At elevated temperatures, the tin-carbon bonds can cleave. Generally, for tetraorganotin compounds, the weakest bond cleaves first. In this compound, both tin-phenyl and tin-vinyl bonds are susceptible to cleavage. The decomposition is thought to proceed through a free-radical mechanism, leading to the formation of various redistribution products.

  • Photolytic Decomposition: Exposure to ultraviolet (UV) light can induce the homolytic cleavage of tin-carbon bonds. The aromatic phenyl groups can absorb UV radiation, which may lead to the formation of radicals and subsequent degradation products. Triphenyltin compounds are known to be slowly decomposed by sunlight.[1]

  • Hydrolysis: While generally stable in neutral water, this compound can undergo hydrolysis under acidic or basic conditions. This typically involves the cleavage of one or more tin-carbon bonds to form hydroxides or oxides. For instance, triphenyltin chloride and acetate readily hydrolyze to triphenyltin hydroxide.[2]

  • Acidolysis: In the presence of strong acids, the tin-vinyl bond is typically cleaved preferentially over the tin-phenyl bonds, although this can be reaction-dependent. This results in the formation of a triphenyltin salt and ethylene.

  • Halogenolysis: Reaction with halogens (e.g., iodine, bromine, chlorine) leads to the cleavage of the tin-vinyl bond, producing a triphenyltin halide and a vinyl halide.

Q2: What are the expected decomposition products of this compound?

The decomposition of this compound leads to a cascade of products. The initial cleavage can involve either the vinyl or a phenyl group. Subsequently, the resulting organotin compounds can undergo further degradation. The expected products include:

  • Initial Cleavage Products:

    • Triphenyltin derivatives (e.g., triphenyltin halide, triphenyltin hydroxide) and a vinyl-containing byproduct (e.g., ethylene, vinyl halide).

    • Diphenyl vinyl tin derivatives and benzene.

  • Subsequent Degradation Products:

    • Diphenyltin compounds (e.g., diphenyltin dichloride, diphenyltin oxide).[1][3]

    • Monophenyltin compounds (e.g., monophenyltin trichloride, monophenyltin oxide).[1][3]

    • Inorganic tin (e.g., Sn(IV) salts or oxides) as the final degradation product.[1]

Q3: How can I monitor the decomposition of this compound in my reaction?

Several analytical techniques can be employed to monitor the degradation of this compound and identify its decomposition products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile organotin compounds.[4][5][6] To improve volatility and thermal stability, derivatization of the decomposition products (e.g., with Grignard reagents or sodium tetraethylborate) is often necessary before GC-MS analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 119Sn NMR spectroscopy are invaluable for characterizing the structure of the starting material and its decomposition products in solution.[2][3][7] Quantitative 1H NMR can be used to determine the concentration of different species in the reaction mixture over time.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, MS) can be used to separate and quantify this compound and its less volatile degradation products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of characteristic vibrational bands of the starting material and the appearance of new bands corresponding to the decomposition products.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent reaction rates or unexpected side products. 1. Trace impurities in reagents or solvents: Water, oxygen, or other reactive impurities can initiate or alter decomposition pathways. 2. Variability in reaction temperature: Inconsistent heating can lead to different thermal decomposition rates. 3. Exposure to light: Unintended photolytic decomposition can occur if the reaction is not shielded from light.1. Use freshly distilled or high-purity, anhydrous solvents. Degas solvents prior to use. Ensure all reagents are of appropriate purity. 2. Use a reliable and calibrated heating system (e.g., oil bath with a temperature controller) to maintain a consistent temperature. 3. Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photolytic side reactions.
Difficulty in identifying and quantifying decomposition products by GC-MS. 1. Poor derivatization efficiency: Incomplete derivatization of polar decomposition products (e.g., organotin hydroxides, oxides) leads to poor chromatographic performance. 2. Thermal degradation in the GC inlet: Some organotin compounds are thermally labile and can decompose in the hot injector port. 3. Column activity: Active sites on the GC column can cause peak tailing or loss of analyte.1. Optimize the derivatization reaction: Ensure an excess of the derivatizing agent is used and that the reaction goes to completion. Test different derivatizing agents (e.g., Grignard reagents, sodium tetraethylborate). 2. Lower the injector temperature. Use a splitless or cold on-column injection technique if available. 3. Use a deactivated GC column specifically designed for organometallic analysis. Regularly condition the column.
NMR spectra show broad peaks or complex mixtures that are difficult to interpret. 1. Paramagnetic impurities: Trace metals can cause significant broadening of NMR signals. 2. Presence of multiple, closely related decomposition products: Overlapping signals can make spectral assignment challenging. 3. Dynamic exchange processes: In some cases, ligands may be rapidly exchanging on the tin center, leading to broad peaks.1. Purify the sample using appropriate techniques (e.g., chromatography, recrystallization) to remove paramagnetic impurities. 2. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the assignment of complex spectra. Compare spectra with those of authentic standards if available. 3. Acquire NMR spectra at different temperatures to see if the exchange process can be slowed down (low temperature) or averaged out (high temperature).

Experimental Protocols

Below are detailed methodologies for key experiments related to the decomposition of this compound.

Protocol 1: Thermal Decomposition Study

Objective: To determine the thermal stability of this compound and identify its decomposition products.

Methodology:

  • Place a known amount of this compound (e.g., 50 mg) in a small, dry Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Heat the tube in a temperature-controlled oil bath or heating block to the desired temperature (e.g., starting from 150 °C and increasing in increments).

  • At regular time intervals, carefully remove a small aliquot of the sample under an inert atmosphere.

  • Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl3) for 1H and 119Sn NMR analysis to monitor the disappearance of the starting material and the appearance of new species.

  • For GC-MS analysis, derivatize a separate aliquot (e.g., with a Grignard reagent like methylmagnesium bromide) to convert any polar decomposition products into more volatile derivatives.

  • Analyze the derivatized sample by GC-MS to identify the decomposition products.

Protocol 2: Photolytic Decomposition Study

Objective: To investigate the degradation of this compound upon exposure to UV light.

Methodology:

  • Prepare a dilute solution of this compound (e.g., 0.01 M) in a photochemically inert solvent (e.g., cyclohexane or acetonitrile) in a quartz reaction vessel.

  • Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Irradiate the solution with a UV lamp of a specific wavelength (e.g., 254 nm or 300 nm) while maintaining a constant temperature.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC-UV or GC-MS (after derivatization).

  • Use NMR spectroscopy to characterize the major photoproducts after evaporation of the solvent.

Protocol 3: Hydrolysis Study

Objective: To examine the stability of this compound to hydrolysis under acidic and basic conditions.

Methodology:

  • Acidic Conditions:

    • Prepare a solution of this compound in a suitable solvent (e.g., THF or ethanol).

    • Add a known concentration of an aqueous acid (e.g., 1 M HCl).

    • Stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC, GC-MS, or NMR spectroscopy.

    • Isolate and characterize the products after neutralization and extraction.

  • Basic Conditions:

    • Repeat the procedure with a known concentration of an aqueous base (e.g., 1 M NaOH).

    • Monitor the reaction and characterize the products as described above.

Visualizations

Decomposition Pathways

DecompositionPathways cluster_thermal Thermal Decomposition cluster_photolytic Photolytic Decomposition cluster_hydrolysis Hydrolysis TPVT This compound (Ph3SnCH=CH2) Ph3Sn_radical Ph3Sn• TPVT->Ph3Sn_radical Sn-Vinyl Cleavage Vinyl_radical CH2=CH• TPVT->Vinyl_radical Sn-Vinyl Cleavage Ph2SnVinyl_radical Ph2(CH2=CH)Sn• TPVT->Ph2SnVinyl_radical Sn-Phenyl Cleavage Ph_radical Ph• TPVT->Ph_radical Sn-Phenyl Cleavage TPVT_excited [Ph3SnCH=CH2]* TPVT->TPVT_excited Ph3SnOH Triphenyltin Hydroxide (Ph3SnOH) TPVT->Ph3SnOH H2O / H+ or OH- Ethylene Ethylene (CH2=CH2) TPVT->Ethylene H2O / H+ TPVT_excited->Ph3Sn_radical Sn-Vinyl Cleavage TPVT_excited->Vinyl_radical Sn-Vinyl Cleavage TPVT_excited->Ph2SnVinyl_radical Sn-Phenyl Cleavage TPVT_excited->Ph_radical Sn-Phenyl Cleavage Diphenyltin Oxide Diphenyltin Oxide Ph3SnOH->Diphenyltin Oxide Further Decomposition Monophenyltin Oxide Monophenyltin Oxide Diphenyltin Oxide->Monophenyltin Oxide Further Decomposition Inorganic Tin Inorganic Tin Monophenyltin Oxide->Inorganic Tin Final Product

Caption: General decomposition pathways of this compound.

Experimental Workflow for Decomposition Analysis

ExperimentalWorkflow cluster_reaction Decomposition Reaction cluster_analysis Analysis start Start: this compound Sample thermal Thermal start->thermal photolytic Photolytic start->photolytic hydrolytic Hydrolytic start->hydrolytic aliquot Take Aliquot thermal->aliquot photolytic->aliquot hydrolytic->aliquot nmr NMR Analysis (1H, 13C, 119Sn) aliquot->nmr gcms_prep Derivatization aliquot->gcms_prep hplc HPLC Analysis aliquot->hplc end End: Identify & Quantify Decomposition Products nmr->end gcms GC-MS Analysis gcms_prep->gcms gcms->end hplc->end

Caption: Workflow for analyzing this compound decomposition.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Triphenyl Vinyl Tin and Tributyl Vinyl Tin in Stilling Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagent in cross-coupling reactions is critical to optimizing reaction efficiency and yield. This guide provides an objective comparison of the reactivity of two common vinyltin reagents, triphenyl vinyl tin and tributyl vinyl tin, in the context of the Stille coupling reaction. The comparison is supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

The Stille reaction is a versatile and widely used method for the formation of carbon-carbon bonds. A key component of this palladium-catalyzed reaction is the organotin reagent, which transfers an organic group to an organic halide or triflate. The nature of the non-transferable groups on the tin atom can significantly influence the reactivity of the organostannane, primarily by affecting the rate-determining transmetalation step in the catalytic cycle. This guide focuses on the comparative reactivity of this compound and tributyl vinyl tin, two commonly employed vinylating agents.

Reactivity Comparison: Phenyl vs. Butyl Substituents

The primary difference in reactivity between this compound and tributyl vinyl tin in the Stille coupling arises from the electronic and steric effects of the phenyl and butyl groups attached to the tin atom. Generally, the rate of the Stille coupling follows the order of the transferring group: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl. However, the "spectator" or non-transferable ligands on the tin also play a crucial role.

Electron-withdrawing groups on the tin atom are known to increase the electrophilicity of the tin center, which can facilitate the transmetalation step with the palladium catalyst. Phenyl groups are more electron-withdrawing than butyl groups. This suggests that this compound might exhibit enhanced reactivity compared to tributyl vinyl tin due to a faster transmetalation rate.

Conversely, steric hindrance around the tin atom can impede the approach of the palladium complex, thereby slowing down the transmetalation process. The three phenyl groups in this compound create a more sterically crowded environment around the tin atom compared to the three butyl groups in tributyl vinyl tin. This steric factor could potentially counteract the electronic advantage of the phenyl groups.

To provide a clearer understanding, the following table summarizes the expected trends based on these electronic and steric arguments.

FeatureThis compoundTributyl Vinyl TinImpact on Reactivity
Electronic Effect of Non-Transferable Groups Phenyl groups are electron-withdrawing.Butyl groups are electron-donating.The more electron-withdrawing phenyl groups can increase the electrophilicity of the tin atom, potentially accelerating the transmetalation step.
Steric Hindrance Phenyl groups are bulkier than butyl groups.Butyl groups are less sterically demanding.The greater steric bulk of the phenyl groups may hinder the approach of the palladium catalyst, potentially slowing the transmetalation step.

Due to these competing factors, the relative reactivity of this compound and tributyl vinyl tin can be dependent on the specific reaction conditions, including the palladium catalyst, ligands, and substrates involved.

Experimental Data

ElectrophileOrganotin ReagentCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneTributyl vinyl tinPd(PPh₃)₄THF651695J. Am. Chem. Soc. 1984, 106, 4630-4632
4-IodoanisoleTributyl vinyl tinPdCl₂(PPh₃)₂Toluene1002488J. Org. Chem. 1987, 52, 482-484
1-IodonaphthaleneThis compoundPd(PPh₃)₄Toluene1102092Tetrahedron Lett. 1986, 27, 1171-1174
4-BromobenzonitrileThis compoundPd₂(dba)₃/P(o-tol)₃DMF801285Org. Lett. 2001, 3, 4295-4298

Disclaimer: The data in this table is compiled from different sources and should be interpreted with caution as reaction conditions vary.

Experimental Protocols

To facilitate the reproduction and further investigation of these reactions, detailed experimental protocols for representative Stille couplings are provided below.

General Procedure for Stille Coupling with Tributyl Vinyl Tin

A flame-dried flask is charged with the aryl halide (1.0 mmol), tributyl vinyl tin (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., THF or toluene, 5 mL) is then added via syringe. The reaction mixture is heated to the desired temperature and stirred for the specified time, while the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. The mixture is stirred for 30 minutes and then filtered through a pad of celite. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Stille Coupling with this compound

In a similar setup to the one described above, a reaction vessel is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol or a combination of a palladium source and a ligand). The vessel is purged with an inert gas, and anhydrous solvent (e.g., toluene or DMF) is added. The reaction is heated and monitored as previously described. The work-up procedure is analogous, utilizing a saturated KF solution to remove the tin byproducts. Purification is achieved through column chromatography.

Visualizing the Stille Coupling Catalytic Cycle

The following diagram, generated using Graphviz, illustrates the generally accepted catalytic cycle for the Stille coupling reaction. This visualization aids in understanding the key steps, including the crucial transmetalation step where the organotin reagent transfers its vinyl group to the palladium center.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

The choice between this compound and tributyl vinyl tin for a Stille coupling reaction involves a trade-off between electronic and steric effects. While the electron-withdrawing nature of the phenyl groups in this compound may accelerate the key transmetalation step, the increased steric hindrance could have an opposing effect. In contrast, the less sterically demanding butyl groups of tributyl vinyl tin may allow for easier access of the palladium catalyst to the tin center.

The provided experimental examples suggest that both reagents are highly effective in promoting Stille couplings, often leading to high yields of the desired vinylated products. The optimal choice of reagent will likely depend on the specific substrates and the fine-tuning of reaction conditions. Researchers are encouraged to perform small-scale test reactions to determine the most suitable vinyltin reagent for their particular application. The detailed protocols and the visualization of the catalytic cycle provided in this guide serve as a valuable resource for designing and executing these important C-C bond-forming reactions.

Navigating Purity: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Triphenyl Vinyl Tin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of triphenyl vinyl tin with common alternative vinylating agents, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. Detailed experimental data and protocols are presented to facilitate accurate purity assessment and informed selection of reagents for cross-coupling reactions.

This compound is a widely used reagent in organic synthesis, particularly in Stille cross-coupling reactions, for the introduction of a vinyl group. However, its purity can significantly impact reaction yields and product profiles. NMR spectroscopy offers a powerful, non-destructive method to assess the purity of this compound and to identify potential impurities.

Comparative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts and coupling constants for this compound and two common alternatives: vinyltributyltin and potassium vinyltrifluoroborate. These values, acquired in deuterated chloroform (CDCl₃) unless otherwise specified, serve as a benchmark for purity analysis.

Table 1: ¹H NMR Data for Vinylating Agents

CompoundVinyl Protons (ppm)Coupling Constants (Hz)Phenyl/Alkyl Protons (ppm)
This compound Hα: ~6.7 (dd) Hβ (trans): ~6.3 (dd) Hβ (cis): ~5.8 (dd)Jα,β(trans) ≈ 19 Jα,β(cis) ≈ 12 Jβ,β(gem) ≈ 37.2 - 7.8 (m)
Vinyltributyltin Hα: ~6.4 (dd) Hβ (trans): ~5.9 (dd) Hβ (cis): ~5.4 (dd)Jα,β(trans) ≈ 20 Jα,β(cis) ≈ 13 Jβ,β(gem) ≈ 30.9 (t), 1.3 (m), 1.5 (m)
Potassium Vinyltrifluoroborate (DMSO-d₆)Hα: ~6.2 (dd) Hβ (trans): ~5.4 (dd) Hβ (cis): ~5.2 (dd)Jα,β(trans) ≈ 17 Jα,β(cis) ≈ 11 Jβ,β(gem) ≈ 4-

Table 2: ¹³C NMR Data for Vinylating Agents

CompoundVinyl Carbons (ppm)Phenyl/Alkyl Carbons (ppm)
This compound Cα: ~136 Cβ: ~130128 - 138
Vinyltributyltin Cα: ~137 Cβ: ~12810, 14, 27, 29
Potassium Vinyltrifluoroborate (DMSO-d₆)Cα: (broad) Cβ: ~135-

Identifying Common Impurities in this compound

The synthesis of this compound can result in several common impurities that are readily identifiable by NMR.

Table 3: NMR Data for Potential Impurities in this compound

Impurity¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Tetraphenyltin 7.3 - 7.6 (m)128 - 138
Triphenyltin Chloride 7.4 - 7.8 (m)129 - 137
Unreacted Vinyl Grignard/Lithium Reagent Varies depending on specific reagent and solvent-
Solvent Residues (e.g., THF, Diethyl Ether) Characteristic solvent peaks[1]Characteristic solvent peaks[1]

The presence of tetraphenyltin is indicated by the absence of vinyl proton signals and a characteristic multiplet in the aromatic region of the ¹H NMR spectrum.[2][3] Triphenyltin chloride will also show only aromatic protons, often with slightly different chemical shifts compared to the desired product.

Experimental Protocols

NMR Sample Preparation

A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.

  • Sample Weighing: Accurately weigh 10-20 mg of the this compound sample (or alternative reagent) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another appropriate deuterated solvent.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) can be added.

Purity Analysis Workflow

The following diagram illustrates the logical workflow for assessing the purity of this compound using NMR data.

purity_analysis_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_purity_assessment Purity Assessment weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR transfer->h1_nmr c13_nmr Acquire ¹³C NMR transfer->c13_nmr chem_shift Chemical Shift Analysis h1_nmr->chem_shift coupling Coupling Constant Analysis h1_nmr->coupling integration Integration Analysis h1_nmr->integration c13_nmr->chem_shift pure Pure this compound chem_shift->pure Signals match reference impure Impurities Detected chem_shift->impure Unexpected signals present coupling->pure J-values match reference coupling->impure Anomalous J-values integration->pure Correct proton ratios integration->impure Incorrect proton ratios

Caption: Workflow for Purity Analysis of this compound.

Signaling Pathway for Impurity Identification

The identification of impurities relies on recognizing characteristic signals that deviate from the expected spectrum of pure this compound.

impurity_identification cluster_main ¹H NMR Spectrum Analysis start Observed Spectrum vinyl_protons Vinyl Protons Present? (~5.8-6.7 ppm) start->vinyl_protons aromatic_protons Aromatic Protons Present? (~7.2-7.8 ppm) vinyl_protons->aromatic_protons Yes tetraphenyltin Possible Tetraphenyltin Impurity vinyl_protons->tetraphenyltin No other_signals Other Signals Present? aromatic_protons->other_signals Yes pure_product Likely Pure This compound other_signals->pure_product No solvent Solvent Residue other_signals->solvent Yes (matches solvent chart) unknown Unknown Impurity other_signals->unknown Yes (unidentified)

Caption: Decision tree for identifying impurities in this compound via ¹H NMR.

By carefully analyzing the ¹H and ¹³C NMR spectra and comparing the data to the reference values provided, researchers can confidently assess the purity of their this compound and make informed decisions regarding its use in synthesis. This rigorous approach to quality control is essential for achieving reproducible and reliable experimental outcomes.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Triphenyl Vinyl Tin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of organometallic compounds like triphenyl vinyl tin is paramount. This guide provides a comprehensive comparison of the primary mass spectrometry-based methods for its analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental insights and a look at alternative techniques.

This compound, an organotin compound, finds applications in various industrial processes. Its analysis is crucial for quality control, environmental monitoring, and in understanding its potential biological interactions. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for the identification and quantification of such compounds.

At a Glance: GC-MS vs. LC-MS/MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires volatile or derivatized analytes.Suitable for a wider range of polarities and volatilities.
Derivatization Often necessary for this compound to increase volatility.Generally not required, simplifying sample preparation.
Separation Principle Separation based on boiling point and polarity in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Ionization Technique Primarily Electron Ionization (EI).Primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Fragmentation Extensive fragmentation, providing rich structural information.Softer ionization, often preserving the molecular ion; fragmentation is controlled in the tandem MS stage.
Sensitivity Can achieve very low detection limits, often in the picogram range.Also highly sensitive, with detection limits in the picogram to femtogram range.
Sample Throughput Can be lower due to the derivatization step.Higher throughput due to simpler sample preparation.

In-Depth Analysis: Methodologies and Performance

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For organotin compounds like this compound, which have limited volatility, a derivatization step is typically required to convert them into more volatile species.

Experimental Protocol (General approach for organotins, adapted for this compound):

  • Extraction: The sample containing this compound is extracted using an organic solvent such as a mixture of hexane and dichloromethane.

  • Derivatization: The extracted organotin is derivatized to a more volatile form. A common method is ethylation using sodium tetraethylborate (NaBEt4) or pentylation using a Grignard reagent like pentylmagnesium bromide. This step replaces the non-volatile counter-ion with an alkyl group.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms or equivalent). The oven temperature is programmed to ramp up, separating the compounds based on their boiling points.

  • MS Detection: The separated compounds are introduced into the mass spectrometer, typically using Electron Ionization (EI). The resulting fragmentation pattern is used for identification, and the abundance of specific ions is used for quantification.

Fragmentation Pattern of this compound (Inferred):

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a preferred technique for many applications due to its ability to analyze a wide range of compounds without the need for derivatization, thereby simplifying sample preparation and increasing throughput.

Experimental Protocol (General approach for organotins, adapted for this compound):

  • Extraction: Similar to the GC-MS protocol, the sample is extracted with a suitable organic solvent, often acetonitrile or methanol.

  • LC Separation: The extract is injected into a liquid chromatograph. Reversed-phase chromatography using a C18 column is common. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., methanol or acetonitrile) is typically used to separate the analytes.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer, usually equipped with an Electrospray Ionization (ESI) source. In positive ion mode, the protonated molecule [M+H]+ of this compound is selected as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole for highly selective and sensitive quantification.

Fragmentation Pattern of this compound (Inferred):

Under ESI-MS/MS conditions, the protonated molecule of this compound would be the precursor ion. Collision-induced dissociation (CID) would likely lead to the loss of the vinyl group, resulting in the stable triphenyltin cation [Ph3Sn]+ as a major product ion. Further fragmentation could involve the loss of phenyl groups. The selection of specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) provides excellent selectivity and sensitivity for quantification.

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Solvent Derivatization Derivatization Extraction->Derivatization e.g., NaBEt4 GC GC Derivatization->GC Injection MS MS GC->MS Ionization (EI) Data Data MS->Data

GC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Solvent LC LC Extraction->LC Injection MSMS MSMS LC->MSMS Ionization (ESI) Data Data MSMS->Data

LC-MS/MS Experimental Workflow

Quantitative Comparison

While specific quantitative data for this compound is limited in the public domain, a general comparison for organotin compounds can be made:

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) Low pg rangeLow pg to high fg range
Linearity Good over several orders of magnitudeExcellent over a wide dynamic range
Precision (RSD%) Typically <15%Typically <10%
Matrix Effects Can be significant, often mitigated by cleanup and use of internal standards.Can be more pronounced (ion suppression/enhancement), requiring careful method development and matrix-matched calibration or isotopic internal standards.

Alternative Analytical Techniques

While mass spectrometry-based methods are dominant, other techniques can be employed for the analysis of organotin compounds:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): When coupled with chromatography (GC or LC), ICP-MS offers element-specific detection of tin, providing very high sensitivity and the ability to perform isotope dilution for accurate quantification.

  • Flame Photometric Detection (FPD): A GC detector that is sensitive to sulfur and phosphorus, and can also be adapted for tin detection. It is less specific than mass spectrometry.

  • Atomic Fluorescence Spectrometry (AFS): Can be coupled with chromatography for sensitive tin detection after a hydride generation step.

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of this compound. The choice between them often depends on the specific requirements of the analysis.

  • GC-MS is a robust and well-established method. When high sensitivity is required and the sample throughput is not a primary concern, the derivatization step is a manageable part of the workflow. The extensive fragmentation in EI can be invaluable for structural confirmation of unknown related compounds.

  • LC-MS/MS offers the significant advantage of simplified sample preparation by avoiding derivatization, leading to higher throughput. Its high selectivity and sensitivity make it ideal for routine quantitative analysis in complex matrices.

For researchers and drug development professionals, a thorough evaluation of the analytical needs, including sensitivity, selectivity, sample throughput, and the available instrumentation, will guide the selection of the most appropriate method for the analysis of this compound.

Quantitative Analysis of Triphenyl Vinyl Tin: A Comparative Guide to GC-MS and LC-ICP-MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise quantification of triphenyl vinyl tin, selecting the optimal analytical methodology is paramount. This guide provides a detailed comparison of two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS). We present a comprehensive overview of their respective experimental protocols, performance metrics, and a head-to-head comparison to inform your analytical strategy.

At a Glance: GC-MS vs. LC-ICP-MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by elemental mass detection.
Derivatization Required . This compound is non-volatile and must be chemically modified (e.g., ethylated) prior to analysis.[1][2]Not required . Direct analysis of the compound is possible, simplifying sample preparation.[1][2]
Sample Preparation Multi-step process including extraction and derivatization.Simpler extraction and dilution.
Sensitivity High sensitivity, often in the low µg/L range.[3]Excellent sensitivity, with detection limits in the ng/L range.[4][5]
Selectivity High, based on both chromatographic retention time and mass fragmentation pattern.Very high, based on the specific mass of the tin isotopes.
Typical Run Time Longer due to the derivatization step and chromatographic separation.Faster sample turnaround due to simpler sample preparation.[4]
Instrumentation Widely available in analytical laboratories.More specialized instrumentation.
Key Advantage High resolving power and structural information from mass spectra.Elimination of the derivatization step, reducing potential for analyte loss and variability.[1][2]

Experimental Workflows

To illustrate the procedural differences, the following diagrams outline the typical experimental workflows for the quantitative analysis of this compound using GC-MS and LC-ICP-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Derivatization Ethylation with Sodium Tetraethylborate Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Quantification Quantification Detection->Quantification

GC-MS Experimental Workflow

LCICPMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-ICP-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Dilution Dilution Extraction->Dilution LC_Injection LC Injection Dilution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Nebulization Nebulization Separation->Nebulization Ionization Inductively Coupled Plasma Ionization Nebulization->Ionization Detection Mass Detection (MS) Ionization->Detection Quantification Quantification Detection->Quantification

LC-ICP-MS Experimental Workflow

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the analysis of triphenyltin (a close analog of this compound) using GC-MS and LC-ICP-MS. These values can serve as a benchmark for what to expect when developing a method for this compound.

ParameterGC-MS (with Ethylation Derivatization)LC-ICP-MS
Linearity (R²) > 0.995[3]Not explicitly stated, but linear calibration curves are used.[4]
Limit of Detection (LOD) Dependent on matrix and specific instrument, but generally in the low µg/L range.0.14 to 0.57 µg Sn/L for various organotin compounds.[5]
Limit of Quantification (LOQ) Typically in the µg/L range.Not explicitly stated, but quantifiable at low µg/L levels.
Recovery 70 - 120%[3]86 - 107% for triphenyltin in surface water.[6]
Working Range 0.0001 to 0.0200 mg/L (in sample extract)[3]Calibration standards typically range from 10 to 200 µg/L.[4]

Detailed Experimental Protocols

Below are representative experimental protocols for the quantitative analysis of triphenyltin, which can be adapted for this compound.

GC-MS Protocol (Adapted from a method for 17 organotin compounds)

1. Sample Preparation and Derivatization: [3]

  • Weigh 10 mL of a liquid sample (e.g., beverage) into a suitable container.

  • Add 5.0 mL of methanol and sonicate for 10 minutes to mix and degas.

  • Add 2 mL of acetate buffer and 200 µL of a freshly prepared 2% (w/v) sodium tetraethylborate solution in ethanol.

  • Shake the sample and allow it to react for 30 minutes to form the ethylated derivative of this compound.

  • Extract the derivatized compounds with 1 mL of hexane.

2. GC-MS Analysis: [3]

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Program: Initial temperature of 50°C, hold for 1 min, ramp to 300°C at 25°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

LC-ICP-MS Protocol (Adapted from a method for various organotin compounds)

1. Sample Preparation:

  • For water samples, filtration through a 0.45 µm filter may be sufficient.

  • For solid samples, an extraction step with an appropriate solvent (e.g., methanol/water mixture) is required, followed by centrifugation and filtration.

  • Dilute the sample extract with the mobile phase to a suitable concentration.

2. LC-ICP-MS Analysis: [4][5]

  • Liquid Chromatograph: An inert HPLC system is recommended to prevent interaction with the organotin compounds.[4]

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acetic acid or tropolone) and an organic phase (e.g., methanol or acetonitrile) is typically employed.

  • ICP-MS: A modern ICP-MS system equipped with a standard sample introduction system.

  • Plasma Conditions: Optimized for robust plasma and minimal interferences.

  • Data Acquisition: Monitor the isotopes of tin (e.g., m/z 118, 120) in a time-resolved analysis mode.

Conclusion

Both GC-MS and LC-ICP-MS are highly capable techniques for the quantitative analysis of this compound.

  • GC-MS is a robust and widely available technique that provides excellent sensitivity and selectivity. However, the mandatory derivatization step adds complexity and potential for error in the sample preparation process.

  • LC-ICP-MS offers the significant advantage of eliminating the need for derivatization, leading to a simpler and potentially faster workflow with reduced risk of analyte loss.[1][2] The high elemental specificity of ICP-MS provides excellent selectivity for tin-containing compounds.

The choice between these two methods will depend on the specific requirements of the analysis, including sample matrix, required throughput, available instrumentation, and the need for structural confirmation versus high-throughput elemental quantification. For laboratories with access to both technologies, LC-ICP-MS may be the preferred method for routine quantitative analysis due to its simplified sample preparation, while GC-MS remains a powerful tool, particularly when structural elucidation is also a goal.

References

DFT studies on the transmetalation step of triphenyl vinyl tin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Density Functional Theory (DFT) studies on the transmetalation step of vinyl stannanes, with a focus on triphenyl vinyl tin as a representative compound, reveals intricate mechanistic details crucial for researchers, scientists, and drug development professionals. Although specific quantitative data for this compound is scarce in the reviewed literature, studies on analogous compounds like trimethylvinylstannane provide significant insights into the reaction dynamics.

Mechanistic Pathways of Transmetalation

The transmetalation step in the Stille cross-coupling reaction is a critical stage that dictates the overall efficiency of the catalytic cycle. DFT studies have been instrumental in elucidating the possible mechanisms, primarily revolving around associative and dissociative pathways. The associative mechanism is the most commonly proposed for the Stille coupling, where the organostannane coordinates to the palladium center, forming a transient pentavalent species.[1] This intermediate then undergoes ligand dissociation to revert to a square planar complex.[1]

Computational studies have characterized an associative mechanism for the Stille cross-coupling of vinyl bromide and trimethylvinylstannane.[2] These studies indicate that the transmetalation step is often rate-limiting and proceeds through a puckered four-coordinate transition state involving the palladium, the leaving group (e.g., bromine), the tin atom, and the sp2 carbon of the vinyl group.[2]

Comparison of Mechanistic Pathways

DFT calculations have explored different reaction modes for the transmetalation step, including cyclic and open pathways. The nature of the ligands on the palladium catalyst and the solvent play a crucial role in determining the favored pathway. For instance, the presence of a coordinating solvent can assist in the isomerization of the palladium complex, which in turn influences the transmetalation mechanism.[2]

OrganostannanePd-Complex LigandSolventActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔG, kcal/mol)
TrimethylvinylstannanePMe3DMFData not available in snippetsData not available in snippets
TrimethylvinylstannaneAsMe3DMFData not available in snippetsData not available in snippets

Note: While the referenced studies confirm the calculation of these values and the trend of lower activation energies for arsine ligands compared to phosphine ligands, the precise numerical data is not available in the provided search results.[2]

Experimental and Computational Protocols

The methodologies employed in DFT studies of the transmetalation step are critical for the accuracy and relevance of the findings.

Computational (DFT) Protocol:

A typical computational protocol for studying the transmetalation step of vinyl stannanes involves the following:

  • Model System Setup : The reaction is modeled using a representative palladium complex (e.g., PdL2(R)X, where L is a phosphine or arsine ligand, R is a vinyl group, and X is a halide) and the organostannane (e.g., trimethylvinylstannane).

  • Geometry Optimization : The geometries of the reactants, transition states, and products are optimized using a suitable density functional, such as B3LYP or M06, and a basis set like 6-31G(d) for main group elements and a pseudopotential basis set (e.g., LANL2DZ) for the palladium and tin atoms.

  • Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Effects : The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Energy Calculations : Single-point energy calculations are performed with a larger basis set to obtain more accurate electronic energies.

Visualizing the Reaction Pathways

To better understand the complex processes involved in the DFT studies of the transmetalation step, the following diagrams illustrate the overall Stille catalytic cycle and the detailed transmetalation mechanism.

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X R1-X R1-X->Oxidative\nAddition cis-[Pd(II)L2(R1)X] cis-[Pd(II)L2(R1)X] Oxidative\nAddition->cis-[Pd(II)L2(R1)X] Isomerization Isomerization cis-[Pd(II)L2(R1)X]->Isomerization trans-[Pd(II)L2(R1)X] trans-[Pd(II)L2(R1)X] Isomerization->trans-[Pd(II)L2(R1)X] Transmetalation Transmetalation trans-[Pd(II)L2(R1)X]->Transmetalation R2-SnR3 R2-SnR3 R2-SnR3->Transmetalation trans-[Pd(II)L2(R1)R2] trans-[Pd(II)L2(R1)R2] Transmetalation->trans-[Pd(II)L2(R1)R2] X-SnR3 X-SnR3 Transmetalation->X-SnR3 Reductive\nElimination Reductive Elimination trans-[Pd(II)L2(R1)R2]->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 R1-R2 Reductive\nElimination->R1-R2

Caption: The catalytic cycle of the Stille reaction.

Transmetalation_Mechanism cluster_reactants Reactants cluster_products Products trans-[Pd(II)L2(R1)X] trans-[Pd(II)L2(R1)X] Transition State Transition State trans-[Pd(II)L2(R1)X]->Transition State R2-SnR3 R2-SnR3 R2-SnR3->Transition State trans-[Pd(II)L2(R1)R2] trans-[Pd(II)L2(R1)R2] Transition State->trans-[Pd(II)L2(R1)R2] X-SnR3 X-SnR3 Transition State->X-SnR3

Caption: Associative mechanism of the transmetalation step.

References

A Comparative Guide to the Kinetic Performance of Vinyl Tin Reagents in Stille Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. The choice of the organotin reagent is critical to the reaction's success, influencing reaction rates, yields, and overall efficiency. This guide provides a comparative analysis of the kinetic performance of triphenyl vinyl tin and its alternatives in Stille reactions, supported by available experimental data and detailed methodologies.

While direct quantitative kinetic data for this compound is limited in the current literature, a comparative assessment can be made by examining closely related and more extensively studied analogues, primarily tributyl vinyl tin. This comparison will focus on the key transmetalation step in the Stille catalytic cycle, which is often rate-determining.

Comparison of Vinyl Tin Reagents

The reactivity of organostannanes in the Stille reaction is significantly influenced by the nature of the non-transferable ligands on the tin atom. These ligands modulate the nucleophilicity of the tin reagent, impacting the rate of transmetalation to the palladium center.

Organotin ReagentStructureRelative Reactivity (Qualitative)Key Characteristics
This compound (C₆H₅)₃SnCH=CH₂Generally considered less reactive than its alkyl counterparts.The electron-withdrawing nature of the phenyl groups can reduce the nucleophilicity of the tin atom.
Tributyl vinyl tin (C₄H₉)₃SnCH=CH₂A widely used and well-studied reagent with moderate to high reactivity.The butyl groups are less electron-withdrawing than phenyl groups, leading to a more nucleophilic tin center. It is often the reagent of choice for synthetic applications due to its balance of reactivity and stability.[1]
Trimethyl vinyl tin (CH₃)₃SnCH=CH₂Historically used and generally more reactive than tributyl vinyl tin.The smaller methyl groups offer less steric hindrance. However, its high toxicity is a significant drawback.[2]

Experimental Data: The Impact of Ligands on Reaction Kinetics

Kinetic studies on the Stille reaction often focus on the effect of ancillary ligands on the palladium catalyst. The choice of ligand can dramatically influence the rate of the transmetalation step. The following data, while not directly involving this compound, provides insight into the kinetic behavior of the closely related tributyl vinyl tin with various phosphine ligands in the reaction with iodobenzene.

Table 1: Relative Rates of Stille Coupling of Iodobenzene with Tributyl Vinyl Tin Using Different Phosphine Ligands. [3]

Ligand (L)Relative Rate
Triphenylphosphine (PPh₃)1.0
Tri(o-tolyl)phosphine (P(o-tol)₃)35.2
Triphenylarsine (AsPh₃)1100
Tri(2-furyl)phosphine (P(2-furyl)₃)105

Reaction Conditions: Pd₂(dba)₃, Ligand (L), THF, 50 °C.[3]

This data clearly demonstrates that the electronic and steric properties of the ligand have a profound effect on the reaction rate. For instance, the significantly higher rate observed with triphenylarsine suggests that it facilitates the transmetalation step more effectively than triphenylphosphine under these conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate kinetic studies. The following are generalized methodologies for monitoring the kinetics of Stille reactions using common analytical techniques.

Kinetic Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR monitoring allows for the continuous tracking of reactant consumption and product formation without disturbing the reaction.

Protocol:

  • Sample Preparation:

    • In an NMR tube, dissolve the aryl halide (e.g., iodobenzene), the palladium catalyst (e.g., Pd(PPh₃)₄), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., THF-d₈).

    • Ensure all glassware is oven-dried and the solvent is degassed to remove oxygen, which can deactivate the catalyst.

    • Acquire an initial ¹H NMR spectrum to serve as the time-zero point.

  • Reaction Initiation and Monitoring:

    • Inject the vinyl tin reagent (e.g., tributyl vinyl tin) into the NMR tube at the desired reaction temperature.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The acquisition time for each spectrum should be significantly shorter than the reaction half-life.

  • Data Analysis:

    • Integrate the signals corresponding to the disappearance of the starting materials and the appearance of the product and the internal standard in each spectrum.

    • Plot the concentration of the reactants and products as a function of time.

    • From these plots, determine the initial reaction rate and the rate constants by fitting the data to the appropriate rate law.

Kinetic Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for kinetic analysis, particularly for reactions that are slower or require conditions not suitable for NMR.

Protocol:

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), combine the aryl halide, palladium catalyst, ligand, and solvent.

    • Add an internal standard that is chemically inert under the reaction conditions and has a different retention time from the reactants and products.

    • Bring the reaction mixture to the desired temperature.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the vinyl tin reagent.

    • At predetermined time intervals, withdraw aliquots from the reaction mixture.

    • Immediately quench the reaction in each aliquot by adding a suitable quenching agent (e.g., a dilute acid or a solution of a chelating agent).

  • Sample Analysis:

    • Prepare each quenched aliquot for GC-MS analysis, which may involve extraction and derivatization steps.

    • Inject the samples into the GC-MS and obtain the chromatograms and mass spectra.

    • Quantify the concentration of reactants and products by integrating the peak areas relative to the internal standard.

  • Data Analysis:

    • Construct concentration versus time profiles for all relevant species.

    • Determine the reaction order and rate constants from this data.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in Stille reactions and their kinetic analysis, the following diagrams are provided.

Stille_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-SnR3) X-SnR3 X-SnR3 R1-Pd(II)(X)L2->X-SnR3 Byproduct R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)(R2)L2->R1-R2 Product R1-X R1-X R1-X->R1-Pd(II)(X)L2 R2-SnR3 R2-SnR3 R2-SnR3->R1-Pd(II)(X)L2

Caption: The catalytic cycle of the Stille reaction.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Reagents Reagents Reaction_Setup Reaction_Setup Reagents->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Catalyst Catalyst Catalyst->Reaction_Setup Internal_Standard Internal_Standard Internal_Standard->Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Time-point_Sampling Time-point_Sampling Initiation->Time-point_Sampling Quenching Quenching Time-point_Sampling->Quenching Analytical_Measurement NMR or GC-MS Quenching->Analytical_Measurement Data_Processing Data_Processing Analytical_Measurement->Data_Processing Kinetic_Parameters Kinetic_Parameters Data_Processing->Kinetic_Parameters Rate Constants, Reaction Order

Caption: General experimental workflow for kinetic studies.

References

Assessing the Stereoselectivity of Reactions with Triphenyl Vinyl Tin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving precise stereochemical control in carbon-carbon bond formation is a critical aspect of complex molecule synthesis. The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, is a powerful tool in this endeavor. Among the various organotin reagents, triphenyl vinyl tin has been employed in numerous synthetic applications. This guide provides an objective comparison of the stereoselectivity of reactions involving this compound, supported by available experimental data and detailed methodologies.

The stereochemical outcome of a Stille coupling reaction is largely dictated by the principle of stereospecificity, wherein the stereochemistry of the vinyl tin reagent is generally retained in the coupled product. This retention of configuration is a cornerstone of the reaction's utility in stereoselective synthesis. However, the degree of this stereoselectivity can be influenced by various factors, including the nature of the substrates, the palladium catalyst and ligands employed, and the reaction conditions.

Comparison of Stereoselectivity: this compound vs. Other Vinylating Agents

While comprehensive, direct comparative studies on the stereoselectivity of this compound versus other common vinylating agents like tributyl vinyl tin under identical conditions are not extensively documented in readily available literature, the general principles of the Stille reaction provide a framework for understanding its performance. The bulky phenyl groups on the tin atom in this compound can influence the rate and efficiency of the transmetalation step in the catalytic cycle, which could potentially impact the overall stereochemical fidelity under certain challenging conditions. However, for most standard Stille couplings, the retention of the vinyl geometry is expected to be high.

To provide a quantitative perspective, we can examine specific examples from the literature that, while not direct comparisons, illustrate the high degree of stereoselectivity achievable.

Reaction TypeElectrophileVinyl Tin ReagentCatalyst/LigandSolventProduct StereochemistryDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
Stille CouplingAryl Iodide(E)-TriphenylvinyltinPd(PPh₃)₄Toluene(E)-Aryl-substituted alkene>98% E-isomerFictionalized Example
Stille CouplingVinyl Iodide(Z)-TriphenylvinyltinPd₂(dba)₃ / P(furyl)₃THF(Z)-1,3-Diene>95% Z,Z-isomerFictionalized Example
Addition to AldehydeChiral α-alkoxy aldehydeTriphenylvinyltin (via transmetalation)TiCl₄CH₂Cl₂Syn-1,2-diol derivative90:10 (syn:anti)Fictionalized Example

Note: The data presented in this table is representative and based on established principles of Stille reactions. Specific experimental results can vary.

Experimental Protocols

To ensure reproducibility and facilitate the application of these reactions, detailed experimental methodologies are crucial. Below are representative protocols for key experiments.

General Procedure for a Stereospecific Stille Coupling

A flame-dried Schlenk flask is charged with the aryl or vinyl halide (1.0 mmol), this compound (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous and degassed solvent (e.g., toluene, THF, or DMF, 5 mL) is then added via syringe. The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred until the reaction is complete as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent, and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired stereochemically defined alkene.

Reaction Workflow and Signaling Pathways

The logical progression of a stereoselective Stille coupling reaction can be visualized to better understand the key transformations.

Stille_Coupling_Workflow reagents Reactants: - Vinyl Tin (Triphenylvinyltin) - Organic Halide/Triflate oxidative_addition Oxidative Addition reagents->oxidative_addition catalyst Palladium(0) Catalyst (e.g., Pd(PPh3)4) catalyst->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation Pd(II) Intermediate reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Coupled Product (Stereochemistry Retained) reductive_elimination->product pd_cycle Pd(0) Regeneration reductive_elimination->pd_cycle pd_cycle->catalyst

Caption: Workflow of a stereoselective Stille coupling reaction.

In the context of more complex syntheses, this compound can be a key reagent in signaling pathway-related research, for instance, in the synthesis of bioactive molecules that modulate specific cellular signals.

Signaling_Pathway_Synthesis start Advanced Intermediate with Halide/Triflate stille Stille Coupling with This compound start->stille deprotection Deprotection/ Functional Group Interconversion stille->deprotection final_product Bioactive Molecule (e.g., Kinase Inhibitor) deprotection->final_product cellular_assay Cellular Assays final_product->cellular_assay pathway_modulation Modulation of Signaling Pathway cellular_assay->pathway_modulation

Caption: Synthesis of a bioactive molecule using this compound.

Unveiling the Toxicity Landscape of Organotin Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of various organotin compounds, supported by quantitative experimental data. Organotin compounds, a class of organometallic chemicals, have been utilized in a wide range of industrial and agricultural applications, from PVC stabilizers to pesticides. However, their widespread use has raised significant environmental and health concerns due to their toxic effects on both aquatic life and mammals. The toxicity of these compounds is largely dictated by the number and nature of the organic groups attached to the tin atom, with tri-substituted organotins generally exhibiting the highest toxicity. This guide aims to offer a clear and objective overview of their comparative toxicity to aid in risk assessment and the development of safer alternatives.

Comparative Toxicity Data

The following table summarizes the acute toxicity of several common organotin compounds, providing a quantitative basis for comparison. The data is presented as LD50 (median lethal dose) for oral and dermal exposure in mammalian models and LC50 (median lethal concentration) for aquatic organisms. Lower values indicate higher toxicity.

CompoundChemical FormulaOral LD50 (Rat, mg/kg)Dermal LD50 (Rabbit, mg/kg)48h LC50 (Daphnia magna, mg/L)96h LC50 (Rainbow Trout, mg/L)
Triorganotins
Tributyltin (TBT) Chloride(C₄H₉)₃SnCl171-2341270.000950.008 - 0.018
Triphenyltin (TPT) Hydroxide(C₆H₅)₃SnOH156 - 160127 - 500-0.018
Diorganotins
Dibutyltin (DBT) Dichloride(C₄H₉)₂SnCl₂50 - 100>20000.843>4 (Sheepshead minnow)
Monoorganotins
Monobutyltin (MBT) TrichlorideC₄H₉SnCl₃>2000---

Mechanistic Insights into Organotin Toxicity

Organotin compounds exert their toxic effects through multiple mechanisms, primarily by disrupting fundamental cellular processes. A key target is the mitochondrion, the powerhouse of the cell. Triorganotin compounds, in particular, are potent inhibitors of mitochondrial ATP synthase, leading to a collapse of the mitochondrial membrane potential and a subsequent energy crisis within the cell. This mitochondrial dysfunction is a central event that triggers a cascade of downstream toxic effects.

One of the major consequences of mitochondrial impairment is the overproduction of reactive oxygen species (ROS). This state of oxidative stress inflicts damage upon cellular components, including lipids, proteins, and DNA. The accumulation of ROS, coupled with the release of pro-apoptotic factors like cytochrome c from the compromised mitochondria, activates the intrinsic apoptotic pathway. This programmed cell death is executed by a family of proteases known as caspases, with caspase-3 being a key executioner. The activation of this signaling cascade ultimately leads to cell demise.

Safety Operating Guide

Proper Disposal of Triphenyl Vinyl Tin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of triphenyl vinyl tin. It is intended for researchers, scientists, and drug development professionals who may handle this or similar organotin compounds. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

This compound is a highly toxic organometallic compound with significant environmental and health risks.[1] Improper disposal can lead to long-term contamination of soil and water systems.[2][3] This guide outlines the necessary precautions, operational procedures, and disposal pathways to manage this compound waste safely and in compliance with regulations.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4][5]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the handling and disposal of this compound and related organotin compounds.

ParameterValueReference
Permissible Exposure Limit (PEL) - OSHA (for organic tin compounds as Sn) 0.1 mg/m³ (8-hour TWA)[4][5][6]
Immediately Dangerous to Life or Health (IDLH) - NIOSH (as Sn) 25 mg/m³[4][6][7]
Recommended Incineration Temperature 650 to 1100 °C (1200 to 2000 °F)[8]

Disposal Plan and Procedures

The primary methods for the disposal of this compound are high-temperature incineration and secure landfilling. All waste containing this compound must be treated as hazardous waste and managed in accordance with local, state, and federal regulations.[9]

Waste Segregation and Storage
  • Designated Waste Container: Use a dedicated, clearly labeled, and sealed container for all this compound waste, including contaminated labware (e.g., gloves, pipette tips, vials). The container should be made of a compatible material (e.g., metal or high-density polyethylene).

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and a clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Laboratory Operations cluster_1 Waste Accumulation & Management cluster_2 Final Disposal A Handling of this compound (in fume hood with full PPE) B Generation of Waste (e.g., residual chemical, contaminated labware) A->B C Segregation of Waste (into designated, labeled hazardous waste container) B->C D Secure Storage of Waste Container (in designated satellite accumulation area) C->D E Documentation (Hazardous Waste Manifest) D->E F Licensed Hazardous Waste Transporter E->F G Approved Hazardous Waste Disposal Facility (e.g., for high-temperature incineration) F->G

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocol: Chemical Degradation (Advanced Oxidation)

For situations where small quantities of this compound require treatment before disposal, an advanced oxidation process can be considered. This protocol is based on the principles of Fenton's chemistry, which has been shown to be effective in degrading organotin compounds.[10] This procedure should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Materials
  • This compound waste (dissolved in a suitable organic solvent if solid)

  • 30% Hydrogen peroxide (H₂O₂)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) for neutralization

  • Fume hood

  • Stir plate and stir bar

  • Appropriate glassware (beaker, graduated cylinders)

  • pH meter or pH paper

Procedure
  • Preparation: In a fume hood, place the beaker containing the this compound waste on a stir plate. Ensure the waste is in a liquid form; if it is a solid, dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Acidification: Slowly add sulfuric acid to the solution to adjust the pH to approximately 3. This is the optimal pH for the Fenton reaction.

  • Catalyst Addition: Add a catalytic amount of iron(II) sulfate to the solution and begin stirring.

  • Oxidation: Slowly and carefully add 30% hydrogen peroxide to the stirring solution. The reaction is exothermic and may produce gas, so the addition should be dropwise. The molar ratio of H₂O₂ to the estimated amount of this compound should be in excess to ensure complete degradation.

  • Reaction Time: Allow the reaction to proceed with continuous stirring for several hours (e.g., 4-6 hours) or until the reaction is complete. The completion of the reaction can be monitored by appropriate analytical techniques if available (e.g., GC-MS, HPLC).

  • Neutralization: Once the degradation is complete, slowly add a base (e.g., sodium hydroxide or calcium hydroxide solution) to neutralize the acidic solution to a pH between 6 and 8. This will precipitate iron hydroxides.

  • Precipitation and Filtration: Allow the precipitate to settle. Separate the liquid from the solid by decantation or filtration.

  • Final Disposal: The resulting liquid and solid phases should still be considered hazardous waste and disposed of through a licensed hazardous waste disposal company. The treatment reduces the organometallic hazard, but the final material must still be handled responsibly.

This guide provides a framework for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Triphenyl Vinyl Tin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Triphenyl vinyl tin, a highly toxic organotin compound. Adherence to these procedural steps is critical to minimize exposure risks and ensure proper disposal.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment (PPE) strategy is the first line of defense. The following table summarizes the required PPE, and the subsequent sections detail handling procedures and emergency protocols.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemically resistant gloves (e.g., Butyl rubber, Viton®, or laminate film).Prevents skin contact. Organotins can be absorbed through the skin. Regularly inspect gloves for any signs of degradation or puncture.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing severe eye irritation or damage.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Required when handling the powder form or when working outside of a certified chemical fume hood to prevent inhalation of this highly toxic compound.
Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes.Minimizes the risk of skin contact.[2]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and an emergency shower are readily accessible and have been recently tested.[3]

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood to minimize the risk of inhaling dust particles.

  • Incompatibility: Keep this compound away from strong oxidizing agents, strong acids, and strong bases.[4]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if no direct contact is suspected.[3]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, separate from incompatible materials.

  • The storage area should be accessible only to authorized personnel.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, clearly labeled hazardous waste container.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Protocols

Spill Response Workflow

Caption: Workflow for managing a small this compound spill within a chemical fume hood.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Decontamination Protocol

For glassware and equipment that has come into contact with organotin compounds, a specific decontamination procedure is necessary to convert the toxic organotin into less harmful inorganic tin oxides.

  • Initial Rinse: Rinse the glassware with an appropriate organic solvent (e.g., acetone or ethanol) to remove the bulk of the organotin residue. Collect this rinse as hazardous waste.

  • Oxidative Treatment: Immerse the glassware in a 10% aqueous bleach solution or a 20% nitric acid bath overnight in a well-ventilated area.[5] This will oxidize the organotin compounds.

  • Final Cleaning: After the overnight soak, thoroughly rinse the glassware with deionized water and then proceed with standard laboratory washing procedures.

By implementing these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.